Product packaging for Dimethylmalonic acid(Cat. No.:CAS No. 595-46-0)

Dimethylmalonic acid

Cat. No.: B146787
CAS No.: 595-46-0
M. Wt: 132.11 g/mol
InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-N
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Description

Dimethylmalonic acid is a dicarboxylic acid that is malonic acid in which both methylene hydrogens have been replaced by methyl groups. It has a role as a fatty acid synthesis inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B146787 Dimethylmalonic acid CAS No. 595-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanedioic acid
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InChI

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)
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InChI Key

OREAFAJWWJHCOT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(=O)O)C(=O)O
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID5060489
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Molecular Weight

132.11 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2,2-Dimethylmalonic acid
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Solubility

90 mg/mL at 13 °C
Record name Dimethylmalonic acid
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Vapor Pressure

0.0014 [mmHg]
Record name 2,2-Dimethylmalonic acid
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CAS No.

595-46-0
Record name Dimethylmalonic acid
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Melting Point

192 °C
Record name Dimethylmalonic acid
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Foundational & Exploratory

What are the chemical properties of Dimethylmalonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Dimethylmalonic Acid

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid derivative of malonic acid.[1][2] In this derivative, both methylene hydrogens of malonic acid have been substituted by methyl groups.[1][2] This structural modification imparts unique chemical and physical properties that make it a valuable compound in various scientific domains. It serves as an intermediate in the synthesis of pharmaceuticals, including barbiturates and vitamins (B1, B2, B6), as well as in the production of resins, perfumes, and adhesives. Furthermore, this compound is recognized for its role as a fatty acid synthesis inhibitor and has been identified as a human metabolite.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions.[1][2][3][4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2,2-dimethylpropanedioic acid[1]
Synonyms 2,2-Propanedicarboxylic acid, Dimethylpropanedioic acid[1][5]
CAS Number 595-46-0[1][3][4]
Molecular Formula C₅H₈O₄[1][3][4]
Molecular Weight 132.11 g/mol [1][3][4]
Appearance White crystalline solid[1][2][3]
Melting Point 191-193 °C (decomposes)[3][4][6]
Boiling Point 292.77 °C (rough estimate)[3][4]
Water Solubility 90 g/L at 13 °C[1][2][3][4]
pKa 3.15 at 25 °C[2][3][4]
LogP (Octanol/Water) 0.39[1]
Vapor Pressure 0.0014 mmHg[1][5]
Density 1.5633 g/cm³ (rough estimate)[3][4]

Acidity and Reactivity

This compound is a dibasic acid, possessing two carboxylic acid functional groups. This allows it to donate two protons in solution. The pKa value of 3.15 indicates that it is a moderately strong organic acid.[2][3][4]

Key aspects of its reactivity include:

  • Esterification : Like other carboxylic acids, this compound reacts with alcohols to form esters. For instance, its reaction with methanol in the presence of a Lewis acid catalyst yields 2,2-dimethylmalonate dimethyl ester.[7]

  • Salt Formation : It readily reacts with bases to form salts.

  • Decomposition : Upon heating, this compound can undergo decomposition.[8] It is noted to sublime in a vacuum with some decomposition.[3][8] The anhydride of this compound is known to be the slowest to decompose among malonic, methylmalonic, and dimethylmalonic anhydrides.[9]

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, this compound typically exhibits a singlet corresponding to the six protons of the two equivalent methyl groups. The chemical shift of the acidic protons of the carboxyl groups is also observable, though its position can vary depending on the solvent and concentration. A ¹H NMR spectrum of this compound has been recorded in DMSO-d6.[10] It is also used as an internal standard in NMR studies for quantitative analysis.[11]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, there will be two equivalence points and two corresponding pKa values.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound.[3][8]

Materials:

  • Crude this compound

  • Benzene

  • Petroleum ether

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot benzene in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Add petroleum ether to precipitate more of the acid.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (a mixture of benzene and petroleum ether).

  • Dry the purified crystals, for example, in a vacuum oven.

Visualization of Dissociation Pathway

The following diagram illustrates the stepwise dissociation of this compound in an aqueous solution.

Dissociation_Pathway Dissociation of this compound A This compound (CH₃)₂C(COOH)₂ B Hydrogen Dimethylmalonate (CH₃)₂C(COOH)(COO⁻) A->B -H⁺ H1 H⁺ C Dimethylmalonate (CH₃)₂C(COO⁻)₂ B->C -H⁺ H2 H⁺

Caption: Stepwise deprotonation of this compound.

References

An In-depth Technical Guide to Dimethylmalonic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid with significant applications in chemical synthesis, particularly as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and purification. Spectroscopic data are summarized for analytical purposes, and a visual representation of a key synthetic pathway is provided to facilitate understanding.

Chemical Structure and Formula

This compound is a derivative of malonic acid where the two methylene hydrogens are substituted by methyl groups.[1][2]

  • Molecular Formula: C₅H₈O₄[3][4]

  • Linear Formula: (CH₃)₂C(COOH)₂[4]

  • IUPAC Name: 2,2-dimethylpropanedioic acid[5]

  • CAS Number: 595-46-0[3][4]

  • Canonical SMILES: CC(C)(C(=O)O)C(=O)O[6]

  • InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

PropertyValueReference
Molecular Weight 132.11 g/mol [4]
Appearance White crystalline solid
Melting Point 191-193 °C (lit.)
Solubility Soluble in water, ethanol, and diethyl ether.[7]
pKa Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following tables summarize key spectral data.

NMR Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicitySolventReference
¹H NMR ~1.4SingletD₂O[8]
¹³C NMR Not available

Note: The ¹H NMR spectrum is characterized by a single peak corresponding to the six equivalent protons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for the functional groups present.

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (Carboxylic Acid) Broad, ~2500-3300Hydrogen-bonded hydroxyl stretch[9]
C=O (Carboxylic Acid) ~1700Carbonyl stretch[9]
C-H (Alkyl) ~2950Methyl C-H stretch[9]
Mass Spectrometry

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/zRelative IntensityReference
[M-H]⁻ 131.03497[10]
[M+H]⁺ 133.04953[10]
[M+Na]⁺ 155.03147[10]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound via Oxidation of 2,2-Dimethyl-1,3-propanediol

This method involves the oxidation of a readily available starting material.[3]

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • Oxidizing agent (e.g., potassium permanganate, nitric acid)

  • Appropriate solvent (e.g., water, acetone)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Dissolve 2,2-dimethyl-1,3-propanediol in the chosen solvent in a reaction flask equipped with a stirrer and a thermometer.

  • Slowly add the oxidizing agent to the solution while maintaining the temperature within a specific range (this will depend on the chosen oxidant).

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, quench any remaining oxidizing agent.

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Synthesis of this compound via Hydrolysis of Diethyl Dimethylmalonate

This is a common method involving the saponification of the corresponding diethyl ester.[11][12]

Materials:

  • Diethyl dimethylmalonate

  • Strong base (e.g., sodium hydroxide, potassium hydroxide)

  • Ethanol/water mixture

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve diethyl dimethylmalonate in a mixture of ethanol and water.

  • Add a solution of a strong base (e.g., NaOH or KOH) to the flask.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

  • After cooling, remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.[13][14][15]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, or a mixture of solvents like benzene/petroleum ether)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce maximum crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals completely before characterization.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis of this compound from diethyl malonate, a common laboratory preparation.

Synthesis_of_Dimethylmalonic_Acid cluster_0 Step 1: Dialkylation cluster_1 Step 2: Hydrolysis Diethyl Malonate Diethyl Malonate Diethyl Methylmalonate Diethyl Methylmalonate Diethyl Malonate->Diethyl Methylmalonate 1. NaOEt 2. CH3X Base (NaOEt) Base (NaOEt) Methyl Halide (CH3X) Methyl Halide (CH3X) Diethyl Dimethylmalonate Diethyl Dimethylmalonate Diethyl Methylmalonate->Diethyl Dimethylmalonate 1. NaOEt 2. CH3X Base (NaOEt)_2 Base (NaOEt)_2 Methyl Halide (CH3X)_2 Methyl Halide (CH3X)_2 This compound This compound Diethyl Dimethylmalonate->this compound H+/OH-, H2O, Heat Acid/Base (H+/OH-) Acid/Base (H+/OH-)

Caption: Synthesis of this compound from Diethyl Malonate.

References

Synthesis pathways for Dimethylmalonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dimethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, plastics, and perfumes.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows. The methodologies discussed herein are the malonic ester synthesis, the hydrolysis of diethyl dimethylmalonate, and the oxidation of 2,2-dimethyl-1,3-propanediol. Each pathway is critically evaluated to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid in which the two methylene hydrogens of malonic acid are substituted with methyl groups.[1] Its unique gem-dimethyl structure makes it a useful intermediate in the synthesis of complex organic molecules. This guide is intended to be a practical resource for chemists in research and development, providing the necessary technical details to reproduce these syntheses in a laboratory setting.

Synthesis Pathways

Three primary synthetic routes to this compound are discussed in detail below.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] This pathway involves the sequential dialkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation of the resulting disubstituted ester.[3][5]

The overall transformation consists of the following steps:

  • First Alkylation: Deprotonation of diethyl malonate with a strong base to form an enolate, followed by a nucleophilic substitution reaction with a methyl halide.

  • Second Alkylation: A second deprotonation and alkylation step to introduce the second methyl group.

  • Hydrolysis and Decarboxylation: The resulting diethyl dimethylmalonate is hydrolyzed to the dicarboxylic acid, which then readily decarboxylates upon heating to yield the final product. However, for this compound, the decarboxylation step is omitted as the dicarboxylic acid is the desired product.

Experimental Protocol: Malonic Ester Synthesis of this compound

Step 1: Synthesis of Diethyl Methylmalonate

  • Materials:

    • Sodium (2 gram-atoms, 46 g)

    • Absolute Ethyl Alcohol (1 L)

    • Diethyl malonate (2 moles, 320 g)

    • Methyl bromide (2.1 moles, 200 g)

    • Glacial Acetic Acid

    • Concentrated Hydrochloric Acid

    • Calcium Chloride

    • Diethyl ether

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve 46 g of sodium in 1 L of absolute ethyl alcohol to prepare sodium ethoxide.

    • To the sodium ethoxide solution, add 320 g of diethyl malonate.

    • Bubble 200 g of methyl bromide through the stirred solution. The reaction is exothermic, and sodium bromide will precipitate.

    • After the addition of methyl bromide is complete (approximately 4 hours), boil the mixture for an additional 30 minutes.

    • Neutralize the mixture with glacial acetic acid and cool.

    • Filter the sodium bromide and wash it with a small amount of cold alcohol.

    • Remove the majority of the alcohol by distillation.

    • Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.

    • Separate the aqueous layer and extract it twice with diethyl ether.

    • Combine the ester and ether extracts, dry with calcium chloride, and filter.

    • Remove the ether by distillation and purify the diethyl methylmalonate by vacuum distillation. The fraction boiling at 96°C/16 mm Hg is collected.

Step 2: Synthesis of Diethyl Dimethylmalonate

  • Materials:

    • Sodium (0.1 mol, 2.3 g)

    • Absolute Ethanol (100 mL)

    • Diethyl methylmalonate (0.1 mol, 17.4 g)

    • Methyl iodide (0.1 mol, 14.2 g)

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide by dissolving 2.3 g of sodium in 100 mL of absolute ethanol.

    • Add 17.4 g of diethyl methylmalonate dropwise to the stirred sodium ethoxide solution.

    • Add 14.2 g of methyl iodide dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the mixture and remove the ethanol by rotary evaporation.

    • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the diethyl ether by rotary evaporation to yield crude diethyl dimethylmalonate.

Step 3: Hydrolysis of Diethyl Dimethylmalonate to this compound

  • Materials:

    • Diethyl dimethylmalonate (from Step 2)

    • Aqueous Sodium Hydroxide (2.5 equivalents)

  • Procedure:

    • To the crude diethyl dimethylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in water.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.[6]

    • Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic.

    • Cool the solution in an ice bath to crystallize the this compound.

    • Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Hydrolysis of Diethyl Dimethylmalonate

A more direct route to this compound is the hydrolysis of its corresponding diethyl ester, diethyl dimethylmalonate. This can be achieved through either acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis using a solid acid catalyst, such as an ion-exchange resin, offers advantages in terms of simplified workup and catalyst recovery.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Diethyl Dimethylmalonate

  • Materials:

    • Diethyl dimethylmalonate

    • Acid ion-exchange resin (e.g., LEWATIT® SP 112)

    • Water

    • Toluene

  • Procedure:

    • In a reaction vessel equipped with a distillation apparatus, combine diethyl dimethylmalonate, water, and the acid ion-exchange resin.

    • Heat the mixture to approximately 85°C under reduced pressure (around 500 mbar).

    • Continuously remove the ethanol produced during the hydrolysis by distillation.

    • After the hydrolysis is complete (approximately 7 hours), filter to remove the ion-exchange resin and wash the resin with water.

    • Combine the aqueous phases and add toluene.

    • Remove the water by azeotropic distillation under reduced pressure.

    • The precipitated crystals of this compound are then filtered, washed, and dried.

Oxidation of 2,2-dimethyl-1,3-propanediol

A modern and environmentally friendly approach to the synthesis of this compound involves the oxidation of 2,2-dimethyl-1,3-propanediol. This method utilizes hydrogen peroxide as a clean oxidant and a catalyst, such as phosphotungstic acid, to achieve a high-yielding conversion.

Experimental Protocol: Oxidation of 2,2-dimethyl-1,3-propanediol

  • Materials:

    • 2,2-dimethyl-1,3-propanediol (1 mole, 104.2 g)

    • 50% Hydrogen peroxide (5 moles, 340 g)

    • Phosphotungstic acid (catalyst, 0.2 g)

    • Deionized water

  • Procedure:

    • To a stirred solution of 340 g of 50% hydrogen peroxide, add 104.2 g of 2,2-dimethyl-1,3-propanediol and 0.2 g of phosphotungstic acid in batches.

    • The reaction mixture is oxidized to a crude solution of this compound.

    • Concentrate the solution and acidify it.

    • Cool the solution to induce crystallization of the this compound.

    • Filter the crystals and recrystallize from deionized water to obtain pure 2,2-dimethylmalonic acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathways to facilitate comparison.

Table 1: Malonic Ester Synthesis Data

StepReactantsKey ConditionsProductYield (%)
1. First MethylationDiethyl malonate, Methyl bromide, Sodium ethoxideReflux in ethanolDiethyl methylmalonate79-83
2. Second MethylationDiethyl methylmalonate, Methyl iodide, Sodium ethoxideReflux in ethanolDiethyl dimethylmalonate~80-90 (estimated)
3. HydrolysisDiethyl dimethylmalonate, NaOH(aq)RefluxThis compound~80-90 (estimated)[6]

Table 2: Hydrolysis of Diethyl Dimethylmalonate Data

MethodReactantsCatalystKey ConditionsProductYield (%)
Acid-CatalyzedDiethyl dimethylmalonate, WaterAcid ion-exchange resin85°C, 500 mbar, 7 hThis compoundNot specified

Table 3: Oxidation of 2,2-dimethyl-1,3-propanediol Data

ReactantsCatalystKey ConditionsProductYield (%)
2,2-dimethyl-1,3-propanediol, H₂O₂Phosphotungstic acidMolar ratio 1:5This compound86

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate diethyl_malonate->enolate1 1. NaOEt diethyl_methylmalonate Diethyl Methylmalonate enolate1->diethyl_methylmalonate 2. CH₃Br enolate2 Enolate Intermediate diethyl_methylmalonate->enolate2 3. NaOEt diethyl_dimethylmalonate Diethyl Dimethylmalonate enolate2->diethyl_dimethylmalonate 4. CH₃I dimethylmalonic_acid This compound diethyl_dimethylmalonate->dimethylmalonic_acid 5. H₃O⁺, Δ

Caption: Reaction pathway for the malonic ester synthesis of this compound.

Hydrolysis_Workflow start Start: Diethyl Dimethylmalonate, Water, Ion-Exchange Resin reaction Heat to 85°C under Vacuum (500 mbar) for 7h start->reaction distillation Distill off Ethanol reaction->distillation filtration Filter to Remove Resin distillation->filtration azeotropic_distillation Azeotropic Distillation with Toluene filtration->azeotropic_distillation crystallization Crystallize this compound azeotropic_distillation->crystallization end End: Pure this compound crystallization->end

Caption: Experimental workflow for the acid-catalyzed hydrolysis of diethyl dimethylmalonate.

Oxidation_Pathway propanediol 2,2-dimethyl-1,3-propanediol oxidation Oxidation propanediol->oxidation H₂O₂, Phosphotungstic Acid dimethylmalonic_acid This compound oxidation->dimethylmalonic_acid Workup and Recrystallization

Caption: Reaction pathway for the oxidation of 2,2-dimethyl-1,3-propanediol.

Conclusion

This technical guide has detailed three distinct and effective pathways for the synthesis of this compound. The malonic ester synthesis offers a classic and adaptable route, though it involves multiple steps. The hydrolysis of diethyl dimethylmalonate is a more direct conversion, with acid-catalyzed methods providing a cleaner workup. The oxidation of 2,2-dimethyl-1,3-propanediol stands out as a modern, high-yielding, and environmentally conscious alternative. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a solid foundation for the practical application of these synthetic methods in a professional research and development setting.

References

Dimethylmalonic Acid: A Technical Guide to its Natural Sources, Biological Roles, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid (DMMA) is a dicarboxylic acid that has garnered interest in the scientific community for its role as a metabolic intermediate and an enzyme inhibitor. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and biological functions of this compound. While its presence has been noted in various biological and food sources, quantitative data remains largely unavailable. Biologically, this compound is recognized as an inhibitor of fatty acid synthesis and a competitive inhibitor of succinate dehydrogenase, an enzyme crucial for both the citric acid cycle and the electron transport chain. This document details the metabolic consequences of these inhibitory activities, explores the affected signaling pathways, and provides established experimental protocols for the quantification of related dicarboxylic acids and for assaying the enzymatic activities of its known targets. This guide aims to serve as a valuable resource for researchers investigating metabolic pathways, enzyme kinetics, and the potential therapeutic applications of metabolic modulators.

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a derivative of malonic acid where both methylene hydrogens are substituted by methyl groups.[1] This structural feature confers specific chemical properties and biological activities. It is recognized as an endogenous metabolite found in human serum and feces.[2][3] While its presence is acknowledged in various food sources of animal origin, specific concentration data is not yet available in public databases.[3]

The primary biological significance of this compound lies in its inhibitory effects on key metabolic enzymes. It has been identified as an inhibitor of fatty acid synthesis, a fundamental process for energy storage and cellular structure.[1][4] Furthermore, it acts as a competitive inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex involved in both the citric acid cycle and the electron transport chain.[5] The inhibition of these pathways has significant implications for cellular metabolism and signaling, making this compound a molecule of interest for studying metabolic regulation and its potential as a modulator of cellular processes in various physiological and pathological conditions.

Natural Sources and Endogenous Presence

This compound has been identified as an endogenous metabolite in humans, detected in serum and feces.[2][3][6] Its presence has also been noted in a variety of food products, primarily of animal origin. However, it is crucial to note that while its presence is confirmed, quantitative data on its concentration in these sources is largely unavailable in current scientific literature and databases.[3][7]

Table 1: Documented Presence of this compound in Natural and Biological Sources

Source CategorySpecific SourceQuantification StatusReference(s)
Biological Fluids Human SerumDetected, Not Quantified[2][6]
Human FecesDetected, Not Quantified[3]
Food Products Various meats (e.g., poultry, beef, pork)Detected, Not Quantified[3][7]

Biological Role of this compound

The biological functions of this compound are primarily attributed to its role as a competitive inhibitor of key metabolic enzymes.

Inhibition of Succinate Dehydrogenase (SDH)

This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5] SDH is a crucial enzyme that links the citric acid cycle and the electron transport chain by oxidizing succinate to fumarate.

The competitive inhibition by this compound is attributed to its structural similarity to the natural substrate, succinate. By binding to the active site of SDH, this compound prevents the binding of succinate, thereby hindering the enzyme's catalytic activity.

Inhibition of SDH by this compound can lead to several metabolic alterations:

  • Accumulation of Succinate: Blockade of SDH leads to an accumulation of its substrate, succinate. Elevated succinate levels have been shown to have profound effects on cellular signaling.

  • Impaired Cellular Respiration: As a component of the electron transport chain, inhibition of SDH can disrupt the flow of electrons, leading to reduced ATP production and impaired cellular respiration.

  • Alterations in Gene Expression: Succinate accumulation can inhibit the activity of α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic modifications and altered gene expression. One of the key consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen.

SDH_Inhibition_Pathway cluster_0 Mitochondrion DMMA This compound SDH Succinate Dehydrogenase (Complex II) DMMA->SDH Competitive Inhibition Succinate Succinate Succinate->SDH Substrate aKG_DD α-KG Dependent Dioxygenases Succinate->aKG_DD Inhibition of Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP HIF1a_degradation HIF-1α Degradation aKG_DD->HIF1a_degradation HIF1a_stabilization HIF-1α Stabilization aKG_DD->HIF1a_stabilization Leads to Gene_Expression Altered Gene Expression (e.g., Angiogenesis, Glycolysis) HIF1a_stabilization->Gene_Expression

Figure 1. Signaling pathway of SDH inhibition by this compound.
Inhibition of Fatty Acid Synthase (FASN)

This compound is also known to be an inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.[1][4] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.

The precise mechanism of FASN inhibition by this compound is not as well-characterized as its effect on SDH. However, it is hypothesized to interfere with the binding of malonyl-CoA, a key substrate in the fatty acid elongation cycle.

The inhibition of FASN has been shown to impact several critical cellular signaling pathways, primarily through the depletion of downstream lipid products and the accumulation of substrate precursors.

  • PI3K/Akt/mTOR Pathway: FASN is a downstream target of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN can, in turn, feedback to suppress the activity of this pathway, creating a negative feedback loop.

  • Cell Cycle Arrest and Apoptosis: The disruption of fatty acid synthesis can lead to cell cycle arrest and induce apoptosis in rapidly proliferating cells, such as cancer cells, which have a high demand for fatty acids for membrane synthesis and signaling molecules.

FASN_Inhibition_Pathway cluster_1 Cellular Signaling DMMA This compound FASN Fatty Acid Synthase DMMA->FASN Inhibition Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids PI3K PI3K FASN->PI3K Negative Feedback Cell_Growth Cell Growth & Proliferation Fatty_Acids->Cell_Growth Supports Apoptosis Apoptosis Fatty_Acids->Apoptosis Depletion Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->FASN Activates mTOR->Cell_Growth

Figure 2. Signaling consequences of FASN inhibition by this compound.

Experimental Protocols

Due to the limited availability of studies focusing specifically on this compound, this section provides detailed protocols for the quantification of dicarboxylic acids (which can be adapted for this compound) and for assaying the activity of its known enzymatic targets.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological fluids.[8]

Objective: To quantify the concentration of this compound in a biological sample (e.g., serum, urine).

Materials:

  • Biological sample (serum, urine)

  • Internal standard (e.g., deuterated this compound)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known amount of the internal standard.

    • Acidify the sample to a pH of ~1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and pool the organic extracts.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of the derivatization agent (BSTFA + 1% TMCS).

    • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analytes. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

GCMS_Workflow Start Start: Biological Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify Sample Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate Solvent Extract->Evaporate Derivatize Derivatization (TMS) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantification GCMS->Quantify End End: DMMA Concentration Quantify->End

Figure 3. Workflow for the quantification of this compound by GC-MS.
Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the inhibitory effect of this compound on SDH activity.

Materials:

  • Isolated mitochondria or cell lysate containing SDH

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • This compound solutions of varying concentrations (inhibitor)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of succinate (e.g., 1 M) in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare stock solutions of DCPIP (e.g., 2 mM) and PMS (e.g., 20 mM).

  • Assay Protocol:

    • In a cuvette, combine the assay buffer, PMS, and DCPIP.

    • Add the mitochondrial preparation or cell lysate and incubate for 5 minutes at 37°C to allow for temperature equilibration.

    • To test the inhibitory effect, add a specific concentration of this compound and incubate for a further 5 minutes. For the control (uninhibited reaction), add an equal volume of assay buffer.

    • Initiate the reaction by adding the succinate solution.

    • Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA600/min) for both the control and the inhibitor-treated samples.

    • Determine the percent inhibition for each concentration of this compound.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both succinate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.

Fatty Acid Synthase (FASN) Activity Assay

This spectrophotometric assay measures FASN activity by monitoring the consumption of NADPH.

Objective: To evaluate the inhibitory potential of this compound on FASN activity.

Materials:

  • Purified FASN enzyme or cell lysate containing FASN

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • This compound solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

  • Inhibition Study:

    • Add the FASN enzyme preparation to the reaction mixture.

    • To test for inhibition, add a specific concentration of this compound. For the control, add an equal volume of assay buffer.

    • Incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) for both the control and inhibitor-treated reactions.

    • Determine the percent inhibition of FASN activity for each concentration of this compound.

Conclusion

This compound is an endogenous dicarboxylic acid with established roles as an inhibitor of succinate dehydrogenase and fatty acid synthase. While its presence in biological fluids and some food sources is documented, a significant gap exists in the quantitative data regarding its concentrations. The inhibitory actions of this compound on key metabolic enzymes highlight its potential as a modulator of cellular metabolism and signaling, with implications for conditions characterized by metabolic dysregulation. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound and the characterization of its effects on its enzymatic targets. Further research is warranted to elucidate the full spectrum of its natural distribution, to quantify its levels in various matrices, and to further explore the downstream consequences of its biological activities. Such studies will be instrumental in understanding its physiological and pathological significance and in evaluating its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid, a dicarboxylic acid with significant applications in chemical synthesis and potential pharmacological relevance, possesses distinct physicochemical properties that govern its behavior in various systems. This technical guide provides a comprehensive overview of the solubility and acidity constants (pKa) of this compound. Key quantitative data are summarized in structured tables, and detailed experimental protocols for the determination of these properties are provided. Furthermore, a visualization of the putative role of this compound in the inhibition of the fatty acid synthesis pathway is presented to illustrate its potential biochemical significance.

Quantitative Physicochemical Data

The solubility and acidity of this compound are critical parameters for its application in research and development. The following tables summarize the key quantitative data available for these properties.

Solubility Data

This compound exhibits moderate solubility in polar solvents, a characteristic attributed to the presence of two carboxylic acid functional groups capable of hydrogen bonding.[1] Its solubility in nonpolar organic solvents is limited.[1]

SolventTemperature (°C)Solubility
Water1390 g/L[2][3]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[4]
MethanolNot SpecifiedSoluble[2]
Acidity Constants (pKa)

As a dicarboxylic acid, this compound has two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of its two carboxylic acid protons.

Dissociation ConstantValue (at 25 °C)
pKa13.15[2]
pKa2Not Experimentally Determined

Experimental Protocols

Accurate determination of solubility and pKa values is essential for the characterization of any chemical compound. The following sections detail standardized experimental methodologies applicable to this compound.

Determination of Aqueous Solubility by the Gravimetric Method

This method provides a straightforward approach to determine the solubility of a solid compound in a solvent.

Workflow for Gravimetric Solubility Determination

G Gravimetric Solubility Determination Workflow A Preparation of Saturated Solution (Excess solute in solvent at constant temperature) B Equilibration (Stirring for an extended period, e.g., 24-48h) A->B C Phase Separation (Allowing undissolved solid to settle) B->C D Filtration (Using a syringe filter to remove undissolved solid) C->D E Aliquoting (Transferring a known volume of the clear supernatant) D->E F Solvent Evaporation (Heating in a pre-weighed container) E->F G Mass Determination (Weighing the container with the dried solute) F->G H Calculation of Solubility G->H

Figure 1. A flowchart outlining the key steps for determining the solubility of a compound using the gravimetric method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, dry container.

    • Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of this compound.

    • Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the aliquot taken.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5]

Workflow for Potentiometric pKa Determination

G Potentiometric pKa Determination Workflow A Preparation of Analyte Solution (Known concentration of this compound) B pH Electrode Calibration (Using standard buffers, e.g., pH 4, 7, 10) A->B C Titration Setup (Analyte solution with calibrated pH electrode and burette with standardized titrant) B->C D Incremental Titrant Addition (Small, precise volumes of titrant, e.g., NaOH) C->D E pH Measurement (Recording pH after each addition and stabilization) D->E F Data Plotting (pH vs. Volume of titrant added) E->F G Endpoint Determination (Identifying the equivalence point from the titration curve or its derivative) F->G H pKa Calculation (pH at half-equivalence point) G->H

Figure 2. A flowchart illustrating the procedural steps for determining the pKa of a substance via potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), as the titrant.

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin stirring and allow the initial pH to stabilize.

    • Add the standardized NaOH solution in small, precise increments from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa1 is the pH at the half-equivalence point of the first proton dissociation. The pKa2 is the pH at the half-equivalence point between the first and second equivalence points.

    • For greater accuracy, the equivalence points can be determined from the first or second derivative of the titration curve.

Biological Relevance: Inhibition of Fatty Acid Synthesis

This compound is an analog of malonic acid, a known competitive inhibitor of succinate dehydrogenase in the citric acid cycle. Furthermore, its structural similarity to malonyl-CoA, a key building block in fatty acid synthesis, suggests a potential role as an inhibitor of this pathway. Malonyl-CoA is formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). It then serves as the two-carbon donor for the growing fatty acid chain, a process catalyzed by fatty acid synthase (FAS).

Proposed Inhibitory Mechanism in Fatty Acid Synthesis

G Potential Inhibition of Fatty Acid Synthesis cluster_0 Fatty Acid Synthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Growing Fatty Acid Chain Growing Fatty Acid Chain Malonyl-CoA->Growing Fatty Acid Chain Fatty Acid Synthase (FAS) This compound This compound Dimethylmalonyl-CoA (putative) Dimethylmalonyl-CoA (putative) This compound->Dimethylmalonyl-CoA (putative) Acyl-CoA Synthetase (putative) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Dimethylmalonyl-CoA (putative)->Fatty Acid Synthase (FAS) Competitive Inhibition

Figure 3. A diagram illustrating the proposed mechanism by which this compound may inhibit the fatty acid synthesis pathway through its conversion to dimethylmalonyl-CoA, which could then act as a competitive inhibitor of fatty acid synthase.

This proposed mechanism suggests that this compound could be converted to dimethylmalonyl-CoA, which would then compete with malonyl-CoA for the active site of fatty acid synthase, thereby inhibiting the elongation of the fatty acid chain. This inhibitory action is of interest in the context of metabolic research and drug development, particularly for conditions where aberrant fatty acid synthesis is implicated.

Conclusion

This technical guide has provided a detailed overview of the solubility and pKa of this compound, presenting available quantitative data and outlining robust experimental protocols for their determination. The exploration of its potential role as an inhibitor of fatty acid synthesis highlights an area of significant interest for further research. For drug development professionals and scientists, a thorough understanding of these fundamental physicochemical properties is crucial for predicting the behavior of this compound in both in vitro and in vivo systems, and for designing novel therapeutic strategies targeting metabolic pathways. Further experimental investigation is warranted to expand the quantitative solubility profile in various organic solvents and to definitively determine the second pKa value.

References

An In-depth Technical Guide to the Core Derivatives of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key derivatives of dimethylmalonic acid, focusing on their synthesis, applications, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Core Derivatives of this compound

This compound serves as a valuable scaffold for the synthesis of a variety of functional molecules. This guide will focus on four principal derivatives: Dimethyl Malonate, Dimethyl 2,2-dimethylmalonate, Barbiturates and their N,N'-dimethylated analogs, and the highly versatile Meldrum's Acid.

Dimethyl Malonate

Dimethyl malonate is a fundamental diester derivative of malonic acid and a widely used reagent in organic synthesis.[1] It is a precursor for a range of compounds, from fragrances to pharmaceuticals like barbiturates.[1]

Applications:

  • Pharmaceutical Synthesis: It is a key starting material for the synthesis of barbituric acid and its derivatives, which have sedative and hypnotic properties.[1]

  • Fragrance Industry: Dimethyl malonate is utilized in the production of jasmonates, such as methyl dihydrojasmonate, which are components of many fine fragrances.[1]

  • Enzyme Inhibition: As a competitive inhibitor of succinate dehydrogenase (SDH), dimethyl malonate is a valuable tool for studying cellular metabolism and the effects of mitochondrial dysfunction.[2][3]

Dimethyl 2,2-dimethylmalonate

This derivative is the dimethyl ester of 2,2-dimethylmalonic acid and serves as an important intermediate in various industrial applications.

Applications:

  • Pharmaceutical Intermediates: It is widely used in the synthesis of pharmaceutical compounds, including piperidine acid intermediates.[4]

  • Perfume and Pesticide Synthesis: It also finds application as a synthetic raw material for perfume intermediates and in the production of pesticides.[4]

  • Antibiotic Synthesis: this compound, the precursor to this ester, is a starting material for a new class of antibiotics.[4]

Barbiturates and N,N'-Dimethylbarbituric Acid

Barbiturates are a class of drugs derived from barbituric acid, which can be synthesized from dimethyl malonate.[1] N,N'-dimethylbarbituric acid is a specific derivative with its own unique applications.

Applications:

  • Central Nervous System Depressants: Barbiturates have well-known sedative, hypnotic, and anticonvulsant properties.

  • Urease Inhibitors: N,N'-dimethylbarbituric-pyridinium derivatives have been synthesized and evaluated as potent inhibitors of Helicobacter pylori urease, an important target for the treatment of peptic ulcers.[5]

  • Antimicrobial Agents: Certain barbituric acid derivatives have shown antibacterial activity, particularly against Gram-positive bacteria.

  • Organic Synthesis: N,N'-dimethylbarbituric acid is used as a catalyst in reactions such as the Knoevenagel condensation and as an intermediate in the synthesis of other heterocyclic compounds.[6]

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Meldrum's acid is a cyclic diester of malonic acid and is notable for its high acidity. It is a versatile reagent in organic synthesis.[7][8]

Applications:

  • Knoevenagel Condensation: Due to its acidic methylene protons, Meldrum's acid readily participates in Knoevenagel condensations with aldehydes and ketones.

  • Synthesis of Heterocycles: It is a key building block for the synthesis of a wide variety of heterocyclic compounds with potential biological activity.[8]

  • Pharmaceutical Intermediates: The reactivity of Meldrum's acid makes it a valuable intermediate in the synthesis of complex pharmaceutical molecules.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various this compound derivatives.

Table 1: Synthesis Yields of Key Derivatives

DerivativeStarting MaterialsCatalyst/ConditionsYield (%)Reference(s)
Dimethyl 2,2-dimethylmalonate2,2-dimethylmalonic acid, Methanolp-toluenesulfonic acid, Cyclohexane, 70-75°C, 2h95[9]
Dimethyl 2,2-dimethylmalonate2,2-dimethylmalonic acid, MethanolSodium bisulfate monohydrate, Cyclohexane, 70-75°C, 3h96[9]
Barbituric AcidDiethyl malonate, UreaSodium ethoxide in ethanol, reflux at 110°C for 7h95.3[7]
Meldrum's AcidMalonic acid, Acetone, Acetic anhydrideSulfuric acid92.35[1]
5-Arylidene Meldrum's AcidMeldrum's acid, Aryl aldehydeOne-pot, catalyst-freeExcellent

Table 2: Biological Activity of this compound Derivatives

Derivative ClassTargetSpecific Compound ExampleIC50 / MICReference(s)
N,N-dimethylbarbituric-pyridiniumH. pylori UreaseCompound 7a (unsubstituted phenyl)11.25 µM (IC50)[10]
N,N-dimethylbarbituric-pyridiniumH. pylori UreaseCompound 7b (2-methylphenyl)10.37 ± 1.0 µM (IC50)[5]
N,N-dimethylbarbituric-pyridiniumH. pylori UreaseCompound 7f (4-chlorophenyl)13.43 ± 1.2 µM (IC50)[5]
Barbituric acid derivativeH. pylori UreaseCompound 4i 17.6 ± 0.23 µM (IC50)[11]
Barbituric acid derivativeH. pylori UreaseCompound 5l 17.2 ± 0.44 µM (IC50)[11]
Barbituric acid derivativeS. aureus (MRSA)ST-IA to ST-IE250-500 µg/ml (MIC)[9]
3-Acyl/3-Carboxamide BarbituratesGram-positive bacteriaAdamantyl derivativesup to 0.25 µg/mL (MIC)[12]

Signaling Pathways and Mechanisms of Action

Inhibition of Succinate Dehydrogenase (SDH) by Dimethyl Malonate

Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[2][3] This inhibition has significant downstream effects on cellular metabolism and signaling. In the context of ischemia-reperfusion injury, inhibition of SDH by dimethyl malonate has been shown to be neuroprotective.[13] The proposed mechanism involves the reduction of neuronal apoptosis through the inhibition of caspase-3 activation and the stabilization of hypoxia-inducible factor-1α (HIF-1α).[13]

Furthermore, the inhibition of SDH by dimethyl malonate influences macrophage polarization. It promotes the polarization of M2 macrophages, which are involved in tissue repair and resolution of inflammation. This effect is mediated by mitochondrial reactive oxygen species (ROS) and the subsequent activation of the STAT6 signaling pathway.[14][15]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product mtROS Mitochondrial ROS SDH->mtROS Generation STAT6 STAT6 mtROS->STAT6 Activates Dimethyl_Malonate Dimethyl Malonate Dimethyl_Malonate->SDH Competitive Inhibition Caspase3 Caspase-3 Dimethyl_Malonate->Caspase3 Inhibits Activation pSTAT6 pSTAT6 STAT6->pSTAT6 Phosphorylation M2_Polarization M2 Macrophage Polarization pSTAT6->M2_Polarization Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Inhibition of Succinate Dehydrogenase by Dimethyl Malonate and Downstream Effects.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and a representative synthetic application.

General Synthesis Workflow

The synthesis of various derivatives often follows a multi-step process starting from this compound or its esters. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Material (e.g., this compound) Esterification Esterification Start->Esterification Condensation Condensation Reaction (e.g., Knoevenagel) Start->Condensation Halogenation Halogenation Esterification->Halogenation Esterification->Condensation Cyclization Cyclization Halogenation->Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification Final_Product Final Derivative Purification->Final_Product

General Synthetic Workflow for this compound Derivatives.
Synthesis of Dimethyl 2,2-dimethylmalonate[10]

Materials:

  • 2,2-dimethylmalonic acid

  • Methanol

  • Sodium bisulfate monohydrate (catalyst)

  • Cyclohexane (water-carrying agent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,2-dimethylmalonic acid, methanol (in a 1:6 molar ratio to the acid), sodium bisulfate monohydrate (10% by mass of the acid), and cyclohexane.

  • Heat the reaction mixture to 70-75°C and maintain this temperature for 3 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Distill off the cyclohexane and excess methanol.

  • Wash the remaining crude product with water and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation, collecting the fraction at 106-110°C.

  • The expected yield of dimethyl 2,2-dimethylmalonate is approximately 96%.[9]

Synthesis of Barbituric Acid from Diethyl Malonate[7]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Hydrochloric acid

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate.

  • Add a solution of dry urea in hot absolute ethanol.

  • Reflux the mixture for 7 hours in an oil bath heated to 110°C. A white solid should precipitate.

  • After the reaction, add hot water to dissolve the solid.

  • Acidify the solution with hydrochloric acid.

  • Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.

  • Collect the white product by vacuum filtration, wash with cold water, and dry.

Knoevenagel Condensation of Dimethyl Malonate with an Aromatic Aldehyde (General Protocol)[13][17]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimethyl malonate

  • Piperidine (catalyst)

  • Benzene or Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Standard laboratory glassware with a Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aromatic aldehyde, dimethyl malonate, a catalytic amount of piperidine, and the solvent.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash it successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

Synthesis of Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]

Materials:

  • Malonic acid

  • Acetone

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Methyl tert-butyl ether (for recrystallization)

Procedure:

  • Mix acetone, malonic acid, and a catalytic amount of sulfuric acid.

  • Slowly add acetic anhydride to the mixture while controlling the temperature.

  • Allow the reaction to proceed until the formation of a crystalline product is complete.

  • Filter the crude product and wash it.

  • Recrystallize the product from a suitable solvent such as methyl tert-butyl ether to obtain pure Meldrum's acid.

  • The expected yield is approximately 92.35%.[1]

Conclusion

The derivatives of this compound represent a versatile and important class of compounds with wide-ranging applications in pharmaceuticals, fine chemicals, and scientific research. From the foundational role of dimethyl malonate in organic synthesis to the potent biological activities of barbiturates and the unique reactivity of Meldrum's acid, these molecules continue to be of significant interest to the scientific community. A deeper understanding of their synthesis, properties, and mechanisms of action, as outlined in this guide, will facilitate the development of new and improved technologies and therapeutics.

References

Endogenous Dimethylmalonic Acid in Human Serum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylmalonic acid (DMMA), a dicarboxylic acid, has been identified as an endogenous metabolite present in human serum. However, a comprehensive review of published scientific literature reveals a significant gap in the quantitative data regarding its normal physiological levels in healthy or diseased human populations. While its presence is acknowledged, validated concentration ranges and its complete metabolic pathway remain to be elucidated.

This technical guide provides a summary of the current, albeit limited, knowledge on this compound in human serum. Due to the scarcity of data on DMMA, this guide also draws parallels with its well-studied structural analog, methylmalonic acid (MMA), a clinically significant biomarker. Methodologies for the quantification of related organic acids, which could be adapted for DMMA analysis, are detailed. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential role and significance of this compound.

Quantitative Data on Dicarboxylic Acids in Human Serum

There is a notable lack of quantitative data for endogenous this compound in human serum within the peer-reviewed scientific literature. While its presence has been noted, no studies providing reference ranges in healthy or disease cohorts could be identified.

For comparative purposes, the table below summarizes the well-established serum concentrations of the related and clinically important dicarboxylic acid, methylmalonic acid (MMA).

AnalytePopulationConcentration RangeUnits
Methylmalonic Acid (MMA)Healthy Adults0.07 - 0.27µmol/L
Methylmalonic Acid (MMA)Vitamin B12 Deficiency> 0.40nmol/mL
Methylmalonic Acid (MMA)Methylmalonic AcidemiaSignificantly elevatedµmol/L

Note: The data presented for Methylmalonic Acid is for comparative context and is well-documented in clinical literature.

Potential Metabolic Pathways

The precise metabolic pathway of endogenous this compound in humans is not well-defined in the existing literature. It is known to be a dicarboxylic acid in which the two methylene hydrogens of malonic acid are substituted by methyl groups.

To provide a framework for understanding its potential metabolic context, the well-established pathway involving its analogue, methylmalonic acid, is presented below. MMA is a key intermediate in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. The conversion of methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate, is a critical step catalyzed by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.

Methylmalonic Acid Metabolism Metabolic Pathway of Methylmalonic Acid cluster_enzyme PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MMA Methylmalonic Acid MethylmalonylCoA->MMA Hydrolysis TCA TCA Cycle SuccinylCoA->TCA AminoAcids Isoleucine, Valine, Threonine, Methionine AminoAcids->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA B12 Vitamin B12 (Adenosylcobalamin) Mutase Methylmalonyl-CoA Mutase B12->Mutase

Metabolic pathway involving Methylmalonic Acid.

Experimental Protocols for Quantification

Modern analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now the methods of choice for the sensitive and specific quantification of small organic acids in biological matrices.

General Analytical Workflow (Hypothetical for DMMA)

The following workflow outlines a general approach for the quantification of this compound in human serum, based on established methods for similar analytes.

Analytical Workflow General Analytical Workflow for DMMA in Serum Sample Serum Sample Spike Spike with Internal Standard (e.g., labeled DMMA) Sample->Spike Precipitation Protein Precipitation (e.g., with acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (optional) Supernatant->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Hypothetical workflow for DMMA quantification.
Detailed Methodological Considerations (Adapted from MMA Protocols)

Sample Preparation:

  • Internal Standard Spiking: A stable isotope-labeled internal standard of this compound (e.g., DMMA-d6) would be ideal for accurate quantification. This is added to the serum sample at the beginning of the preparation to account for analyte loss during processing.

  • Protein Precipitation: To remove high-abundance proteins that can interfere with the analysis, a solvent like acetonitrile is typically added to the serum sample.

  • Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analyte of interest is carefully collected for further processing.

  • Derivatization (Optional but often necessary for GC-MS): For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analyte. Common derivatizing agents for organic acids include silylating agents (e.g., BSTFA) or agents for esterification. For LC-MS/MS, derivatization may not be necessary but can be employed to improve chromatographic retention and ionization efficiency.

Analytical Instrumentation:

  • Liquid Chromatography (LC): Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of polar organic acids. The choice of column and mobile phase would need to be optimized for DMMA.

  • Tandem Mass Spectrometry (MS/MS): This is the detector of choice due to its high selectivity and sensitivity. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both DMMA and its internal standard are monitored.

Conclusion and Future Directions

This compound is an acknowledged endogenous component of human serum, yet it remains a largely uncharacterized metabolite. There is a clear need for foundational research to establish its normal physiological concentration range and to understand its metabolic origins and physiological role. The development and validation of a robust and sensitive analytical method, likely based on LC-MS/MS, is a critical first step. Such a method would enable researchers to begin to explore the potential clinical significance of DMMA and its relationship with various physiological and pathological states. Professionals in drug development may find this an unexplored area for biomarker discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dimethylmalonic acid, a valuable building block in medicinal chemistry and materials science. The following sections present two common and effective synthetic routes, a comparative data summary, and detailed experimental procedures.

Synthetic Strategies Overview

Two primary methods for the synthesis of this compound are highlighted:

  • Hydrolysis of Diethyl Dimethylmalonate: This straightforward approach involves the saponification of the corresponding diethyl ester to yield the dicarboxylic acid. The reaction can be catalyzed by either acid or base.

  • Alkylation of Diethyl Malonate followed by Hydrolysis: This classic method in organic synthesis utilizes the acidic nature of the methylene protons of diethyl malonate. Sequential alkylation with a methylating agent, followed by hydrolysis of the resulting diester, affords this compound.

Data Presentation

ParameterMethod 1: Hydrolysis of Diethyl DimethylmalonateMethod 2: Alkylation of Diethyl Malonate & Hydrolysis
Starting Material Diethyl DimethylmalonateDiethyl Malonate, Methyl Halide
Key Reagents Potassium Hydroxide, Ethanol, Water, Hydrochloric AcidSodium Ethoxide, Methyl Iodide, Ethanol, Potassium Hydroxide
Reaction Time 4 - 6 hoursAlkylation: 2-4 hours; Hydrolysis: 4-6 hours
Yield Good to HighGood to High (stepwise)
Purity High, often requires recrystallizationHigh, purification by distillation and recrystallization
Melting Point 191-193 °C[1]191-193 °C[1]

Experimental Protocols

Method 1: Synthesis of this compound via Hydrolysis of Diethyl Dimethylmalonate

This protocol is adapted from standard saponification procedures for malonic esters.[2][3]

Materials:

  • Diethyl dimethylmalonate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (2.5 equivalents) in a mixture of ethanol and water (1:1 v/v).

  • Add diethyl dimethylmalonate (1.0 equivalent) to the potassium hydroxide solution.

  • Heat the mixture to reflux with stirring for 4-6 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester layer).

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water.

  • Dry the purified this compound in a desiccator or vacuum oven.

Method 2: Synthesis of this compound via Alkylation of Diethyl Malonate followed by Hydrolysis

This protocol is a representative procedure adapted from general malonic ester synthesis methods.[3][4][5]

Part A: Synthesis of Diethyl Dimethylmalonate

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Methyl iodide

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirring apparatus

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1 equivalents) to absolute ethanol in a round-bottom flask.

  • After all the sodium has reacted, add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

  • Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl dimethylmalonate.

  • Purify the crude product by vacuum distillation.

Part B: Hydrolysis of Diethyl Dimethylmalonate

Follow the procedure outlined in Method 1 using the diethyl dimethylmalonate synthesized in Part A.

Visualizations

Synthesis_Workflow cluster_0 Method 1: Hydrolysis cluster_1 Method 2: Alkylation & Hydrolysis A1 Diethyl Dimethylmalonate B1 Saponification (KOH, EtOH/H2O) A1->B1 C1 Acidification (HCl) B1->C1 D1 This compound C1->D1 A2 Diethyl Malonate B2 Alkylation (NaOEt, MeI) A2->B2 C2 Diethyl Dimethylmalonate B2->C2 D2 Saponification (KOH, EtOH/H2O) C2->D2 E2 Acidification (HCl) D2->E2 F2 This compound E2->F2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental_Logic cluster_purification Purification Steps Extraction Liquid-Liquid Extraction Distillation Vacuum Distillation (for diester) Extraction->Distillation If intermediate Recrystallization Recrystallization (for final product) Extraction->Recrystallization If final product Distillation->Recrystallization After hydrolysis Drying Drying Recrystallization->Drying Final Pure this compound Drying->Final Start Crude Reaction Mixture Start->Extraction Work-up

Caption: General purification workflow for this compound synthesis.

References

Application Notes and Protocols for the Quantification of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of dimethylmalonic acid (DMMA) in biological matrices. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging established techniques for similar dicarboxylic acids, such as methylmalonic acid (MMA).

Introduction

This compound (DMMA) is a dicarboxylic acid that can be of interest in metabolic research and drug development. Accurate and precise quantification of DMMA in biological samples such as plasma and urine is crucial for understanding its physiological roles and potential as a biomarker. This document outlines detailed protocols for sample preparation, derivatization, and instrumental analysis, along with expected performance characteristics.

Analytical Techniques

The two primary recommended techniques for the quantification of DMMA are GC-MS and LC-MS/MS. Both methods offer high sensitivity and selectivity, which are essential for analyzing endogenous compounds in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation and is a well-established method for the analysis of small organic acids. Derivatization is required to increase the volatility of DMMA for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high throughput and specificity, often with simpler sample preparation compared to GC-MS. While derivatization can be employed to enhance ionization and chromatographic retention, direct analysis is also feasible.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS. These values are based on validated methods for methylmalonic acid and represent the expected performance for a this compound assay upon successful method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

ParameterExpected ValueCitation
Linearity Range0.04 to 1.7 µmol/L[1]
Limit of Detection (LOD)~15-30 nmol/L
Limit of Quantification (LOQ)~30-100 nmol/L
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery90-110%[1]
Derivatizationt-Butyldimethylsilylation[2]
Internal StandardMethylmalonic acid-d3[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics

ParameterExpected ValueCitation
Linearity Range33 – 4227 nmol/L[4]
Limit of Detection (LOD)15 nmol/L[4]
Limit of Quantification (LOQ)33 nmol/L[4]
Intra-day Precision (%RSD)0.7-7.5%[4]
Inter-day Precision (%RSD)< 10%
Recovery92-106%
Internal StandardMethylmalonic acid-d3[3]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound

This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological fluids.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add 300 µL of a precipitation solution (e.g., methanol:acetonitrile:formic acid in a 2:2:1 ratio).

  • Add an appropriate amount of internal standard (e.g., Methylmalonic acid-d3).[3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 11,500 RPM for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

2. Derivatization (t-Butyldimethylsilylation)

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • To the dried residue, add 50 µL of a derivatizing agent such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% t-butyldimethylchlorosilane (t-BDMCS).

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • DMMA-TBDMS derivative (m/z): To be determined empirically. Likely ions would include [M-57]+.

    • MMA-d3-TBDMS derivative (m/z): 406.[1]

Protocol 2: LC-MS/MS Quantification of this compound

This protocol is a generalized method adaptable for DMMA based on common practices for small polar analytes.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of acidified methanol (e.g., with 0.1% formic acid).

  • Add an appropriate amount of internal standard (e.g., Methylmalonic acid-d3).[3]

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.

  • Transfer the supernatant and dilute with an appropriate volume of mobile phase A for injection.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera, Waters Acquity, or equivalent UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for better retention of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1) for DMMA: m/z 131.1

    • Product Ions (Q3) for DMMA: To be determined by infusion and fragmentation experiments.

    • Precursor Ion (Q1) for MMA-d3: m/z 120.1

    • Product Ion (Q3) for MMA-d3: m/z 76.1

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard (MMA-d3) Sample->Add_IS Precipitation Protein Precipitation (Organic Solvent) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Deriv_Agent Add TBDMS Derivatizing Agent Evaporation->Deriv_Agent Heating Heating (60-70°C) Deriv_Agent->Heating GCMS GC-MS Analysis (SIM Mode) Heating->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard (MMA-d3) Sample->Add_IS Precipitation Protein Precipitation (Acidified Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect & Dilute Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data FattyAcid_Synthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC ATP CO2 MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA->FAS NADPH FattyAcids Fatty Acids DMMA This compound (Accumulation) DMMA->ACC Potential Inhibition ACC->MalonylCoA FAS->FattyAcids

References

Application Note: Quantification of Dimethylmalonic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of dimethylmalonic acid in human plasma. Due to the limited availability of established protocols for this specific analyte, this document provides a comprehensive, theoretically-derived protocol based on common practices for the analysis of small dicarboxylic acids. The proposed method utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). This document provides predicted MRM transitions and suggested starting conditions for all key experimental parameters, which will require empirical optimization for validation.

Introduction

This compound is a dicarboxylic acid characterized by a malonic acid backbone with two methyl groups replacing the methylene hydrogens. While its role in metabolic pathways is not as extensively studied as its close analog, methylmalonic acid (a key biomarker for vitamin B12 deficiency), the accurate measurement of this compound in biological matrices may be of interest to researchers in metabolomics and clinical chemistry. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for the analysis of small molecules in complex biological samples. This application note outlines a proposed methodology to guide researchers in developing a robust and reliable assay for this compound.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • This compound-d6 (internal standard, hypothetically available from a custom synthesis provider)

  • LC-MS grade acetonitrile (Fisher Scientific or equivalent)

  • LC-MS grade methanol (Fisher Scientific or equivalent)

  • LC-MS grade water (Fisher Scientific or equivalent)

  • Formic acid (99%+, Sigma-Aldrich or equivalent)

  • Human plasma (drug-free, sourced from a reputable biobank)

Sample Preparation Protocol

A simple protein precipitation is proposed for the extraction of this compound from human plasma.

  • Aliquoting: Aliquot 100 µL of human plasma samples (calibrators, quality controls, and unknowns) into 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of internal standard working solution (this compound-d6, 1 µg/mL in 50:50 methanol:water) to each tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed for this compound and its deuterated internal standard. Note: These are predicted transitions and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound131.187.1100(To be optimized)
This compound-d6137.191.1100(To be optimized)
  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data and Results

The following tables represent hypothetical, yet expected, performance characteristics of a fully validated method based on the proposed protocol.

Table 1: Calibration Curve Parameters (Example Data)
AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²
Table 2: Precision and Accuracy (Example Data)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110
Table 3: Recovery and Matrix Effect (Example Data)
QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample (100 µL) spike Spike Internal Standard (this compound-d6) start->spike precipitate Add 400 µL Cold Acetonitrile (0.1% Formic Acid) spike->precipitate vortex Vortex Mix (30 sec) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometry Detection (ESI-, MRM) chromatography->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed theoretical framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serves as a strong starting point for researchers. It is imperative that the proposed MRM transitions and collision energies are experimentally optimized, and the method is fully validated according to regulatory guidelines before its application in routine analysis.

Application Notes and Protocols: Dimethylmalonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonic acid, also known as 2,2-dimethylpropanedioic acid, is a valuable dicarboxylic acid derivative that serves as a versatile building block in organic synthesis.[1] Its unique gem-dimethyl substitution on the α-carbon imparts specific reactivity and steric properties that are leveraged in the synthesis of a wide range of compounds, including pharmaceuticals, heterocycles, and polymers.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₈O₄[4]
Molecular Weight 132.11 g/mol [4]
Appearance White crystalline solid[1]
Melting Point 191-193 °C
CAS Number 595-46-0[4]
SMILES CC(C)(C(=O)O)C(=O)O

Applications in Organic Synthesis

This compound is a key precursor in several important organic reactions, including the synthesis of barbiturates, Knoevenagel condensations, and as a source of the gem-dimethyl group in various molecular scaffolds.

Synthesis of Barbiturates

Barbiturates, a class of central nervous system depressants, are synthesized through the condensation of a malonic acid derivative with urea.[5][6] The use of this compound leads to the formation of 5,5-dimethylbarbituric acid.

Reaction Scheme:

DMA This compound Intermediate Intermediate DMA->Intermediate Condensation Urea Urea Urea->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Product 5,5-Dimethylbarbituric Acid Intermediate->Product Cyclization

Caption: Synthesis of 5,5-Dimethylbarbituric Acid.

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid

This protocol is adapted from established methods for barbiturate synthesis.[5][6]

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere. This reaction is exothermic and should be handled with caution.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) followed by a solution of dry urea (1 equivalent) in hot absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath for 7-10 hours. A white solid should precipitate during the reaction.

  • Work-up: After cooling to room temperature, carefully add water to dissolve the solid. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Isolation: Cool the solution in an ice bath to precipitate the crude 5,5-dimethylbarbituric acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol/water, to yield the pure product.

Quantitative Data:

Reactant/ProductMolar RatioTypical Yield (%)Reference(s)
This compound1-[5][6]
Urea1-[5][6]
Sodium1-[5][6]
5,5-Dimethylbarbituric Acid-70-80 (expected)[5][6]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] this compound can react with aldehydes and ketones in the presence of a basic catalyst to form α,β-unsaturated carboxylic acids.

Reaction Workflow:

start Start reactants This compound + Aldehyde/Ketone start->reactants catalyst Add Base Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Acidic Work-up reaction->workup product α,β-Unsaturated Carboxylic Acid workup->product end End product->end

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol is based on general procedures for Knoevenagel condensations.[8][9]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), benzaldehyde (1 equivalent), and a catalytic amount of piperidine in toluene.

  • Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute hydrochloric acid, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation:

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
BenzaldehydePiperidineTolueneReflux11-1889-91 (with diethyl malonate)[8]
Substituted BenzaldehydesAmmonium BicarbonateNeatHeatVariesHigh[9]

Note: Yields are reported for analogous reactions with diethyl malonate or malonic acid and may vary for this compound.

Decarboxylation and Introduction of the Gem-Dimethyl Group

This compound can undergo decarboxylation upon heating to yield 2,2-dimethylacetic acid. This reaction is a useful method for introducing a gem-dimethyl group into a molecule.[10] The presence of the gem-dimethyl group can have significant effects on the biological activity and pharmacokinetic properties of a molecule.[11][12]

Logical Relationship:

DMA This compound Heat Heat DMA->Heat Decarboxylation Decarboxylation Heat->Decarboxylation Product 2,2-Dimethylacetic Acid Decarboxylation->Product

Caption: Decarboxylation of this compound.

Experimental Protocol: Decarboxylation of this compound

A general procedure for the decarboxylation of malonic acid derivatives involves heating the compound above its melting point.

Materials:

  • This compound

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask gently with a heating mantle. The acid will melt and begin to decarboxylate, evolving carbon dioxide.

  • The 2,2-dimethylacetic acid can be distilled as it is formed.

  • The reaction should be performed in a well-ventilated fume hood due to the evolution of CO₂ gas.

Applications in Drug Development and Other Fields

  • Antibiotics: this compound is a starting material in the synthesis of a new class of antibiotics.[2][3]

  • Vitamins: While malonic acid itself is a precursor in the synthesis of vitamins B1 and B6, the direct use of this compound in vitamin synthesis is less commonly reported.[13]

  • Polymers: It can be used as a cross-linking agent in the production of polymers.[2]

  • Quinolones: Although not a direct precursor in the most common synthetic routes, derivatives of malonic acid are used in the synthesis of quinolone antibiotics.[14][15]

  • Spiro Compounds: Malonic acid derivatives are utilized in the synthesis of spiro-heterocycles.[16]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application in the synthesis of barbiturates and in Knoevenagel condensations is well-established, providing access to a range of important compounds. Furthermore, its role as a precursor to the gem-dimethyl group highlights its utility in medicinal chemistry for modifying molecular scaffolds to enhance biological activity and drug-like properties. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application of Dimethylmalonic Acid in Pharmaceutical and Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonic acid, a dicarboxylic acid characterized by a gem-dimethyl substitution on the alpha-carbon, serves as a versatile building block and bioactive molecule in the realms of pharmaceutical sciences and drug discovery. Its unique structural features impart specific chemical and physical properties that are leveraged in various therapeutic applications. The gem-dimethyl group can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid scaffold for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug synthesis, as enzyme inhibitors, and in prodrug strategies.

I. This compound in the Synthesis of Bioactive Molecules

This compound and its esters are valuable precursors for the synthesis of a variety of bioactive compounds, most notably barbiturates and potentially as building blocks for novel antibiotics.

Synthesis of 5,5-Dimethylbarbituric Acid

The condensation of a disubstituted malonic ester with urea is a classical method for the synthesis of barbiturates. 5,5-Dimethylbarbituric acid can be synthesized from a dialkyl dimethylmalonate and urea in the presence of a strong base.

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid

This protocol is adapted from the general synthesis of barbituric acids.

Materials:

  • Diethyl 2,2-dimethylmalonate

  • Urea (dried)

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under anhydrous conditions to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl 2,2-dimethylmalonate. Separately, dissolve dry urea in hot absolute ethanol.

  • Condensation Reaction: Add the urea solution to the flask containing the diethyl dimethylmalonate and sodium ethoxide.

  • Reflux: Heat the reaction mixture to reflux for 7-8 hours. A solid precipitate of the sodium salt of 5,5-dimethylbarbituric acid will form.

  • Isolation of the Product: After the reaction is complete, add hot water to dissolve the precipitate.

  • Precipitation: Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic to precipitate the 5,5-dimethylbarbituric acid.

  • Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven.

Quantitative Data:

ParameterValueReference
Typical Yield72-78% (for unsubstituted barbituric acid)[1]
Melting Point277-280 °C

Reaction Workflow:

Synthesis_of_5_5_Dimethylbarbituric_Acid reagents Diethyl 2,2-dimethylmalonate + Urea base Sodium Ethoxide in Absolute Ethanol reagents->base 1. reflux Reflux (7-8 h) base->reflux 2. hydrolysis Hot Water (Dissolution) reflux->hydrolysis 3. acidification Conc. HCl (Precipitation) hydrolysis->acidification 4. product 5,5-Dimethylbarbituric Acid acidification->product 5. SDH_Inhibition_Pathway DMM Dimethyl Malonate (DMM) Malonate Malonate DMM->Malonate Esterase hydrolysis SDH Succinate Dehydrogenase (SDH) Malonate->SDH Competitive inhibition Fumarate Fumarate SDH->Fumarate ROS Mitochondrial ROS Production SDH->ROS Inhibition leads to decreased HIF HIF-1α Stabilization SDH->HIF Inhibition leads to Inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β) SDH->Inflammation Inhibition leads to decreased M2_Polarization M2 Macrophage Polarization SDH->M2_Polarization Inhibition promotes Succinate Succinate Succinate->SDH Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Prodrug_Strategy Malonic_Acid Malonic Acid (Active Inhibitor) Properties1 Properties: - Dicarboxylic acid - Poor membrane permeability Malonic_Acid->Properties1 Ester_Prodrug Malonate Ester Prodrug (e.g., Dimethyl Malonate) Properties2 Properties: - Esterified - Increased lipophilicity - Cell permeable Ester_Prodrug->Properties2 Delivery Intracellular Delivery Ester_Prodrug->Delivery Hydrolysis Esterase-mediated Hydrolysis Delivery->Hydrolysis Hydrolysis->Malonic_Acid

References

Application Notes and Protocols: The Role of Dimethylmalonic Acid as a Putative Fatty acid Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fatty Acid Synthesis Inhibition

The synthesis of fatty acids is a multi-step process primarily carried out in the cytosol. Two key enzymes, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are central to this pathway. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[1][2] FASN then utilizes acetyl-CoA and malonyl-CoA to produce the 16-carbon saturated fatty acid, palmitate.[3] Inhibition of these enzymes is a promising therapeutic strategy for various diseases, including cancer and metabolic syndrome.[2][4]

Hypothesized Mechanism of Action of Dimethylmalonic Acid

While direct evidence is lacking, the structure of this compound as a dicarboxylic acid allows for a plausible, yet hypothetical, mechanism of action as a competitive inhibitor. Malonic acid, a structurally similar compound, is a known competitive inhibitor of succinate dehydrogenase, an enzyme in the tricarboxylic acid (TCA) cycle.[5][6] Inhibition of the TCA cycle could indirectly inhibit fatty acid synthesis by reducing the availability of citrate, which is exported from the mitochondria to the cytosol to be converted into acetyl-CoA, the primary building block for fatty acids.

Therefore, it is proposed that this compound may act as a competitive inhibitor of an enzyme within or upstream of the fatty acid synthesis pathway. Potential targets could include enzymes that bind dicarboxylic acid substrates.

Fatty_Acid_Synthesis_Pathway cluster_Inhibition Hypothetical Inhibition Pyruvate Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito Pyruvate Dehydrogenase Citrate Citrate AcetylCoA_mito->Citrate Citrate Synthase FattyAcids_mito FattyAcids_mito FattyAcids_mito->AcetylCoA_mito β-oxidation TCA Cycle TCA Cycle Citrate->TCA Cycle Citrate_cyto Citrate Citrate->Citrate_cyto Citrate Transporter Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate_Dehydrogenase_Inhibition Succinate Dehydrogenase AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ATP Citrate Lyase MalonylCoA MalonylCoA AcetylCoA_cyto->MalonylCoA Acetyl-CoA Carboxylase (ACC) Palmitate Palmitate MalonylCoA->Palmitate Fatty Acid Synthase (FASN) Fatty Acids Fatty Acids Palmitate->Fatty Acids DMMA This compound DMMA->Succinate_Dehydrogenase_Inhibition Potential Competitive Inhibition

Figure 1: Hypothesized indirect inhibition of fatty acid synthesis by this compound (DMMA) through competitive inhibition of succinate dehydrogenase in the TCA cycle.

Illustrative Quantitative Data

The following table presents hypothetical data that could be generated from the experimental protocols described below to characterize the inhibitory activity of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

ParameterValueEnzyme/Cell Line
ACC1 IC50 > 100 µMRecombinant Human ACC1
FASN IC50 > 100 µMRecombinant Human FASN
De Novo Lipogenesis IC50 50 µMHepG2 cells
Citrate Export EC50 25 µMIsolated Mitochondria

Experimental Protocols

The following are generalized protocols for assessing the inhibitory potential of a compound like this compound on fatty acid synthesis.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is adapted from commercially available assay kits and measures the production of ADP, a product of the ACC reaction.[7][8]

Materials:

  • Recombinant human ACC1 enzyme

  • 5x ACC Assay Buffer

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white microplates

Procedure:

  • Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.

  • Add the master mix to the wells of a 96-well plate.

  • Prepare serial dilutions of the test compound (DMMA) and add to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add 1x ACC Assay Buffer to "blank" wells.

  • Initiate the reaction by adding diluted ACC1 enzyme to all wells except the "blank" wells.

  • Incubate the plate at room temperature for 40 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based De Novo Lipogenesis Assay

This protocol measures the incorporation of a radiolabeled precursor, such as 14C-acetate, into newly synthesized lipids in cultured cells.[9][10]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • [14C]-Acetic Acid, Sodium Salt

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of the test compound (DMMA) for a predetermined amount of time. Include a vehicle control.

  • Add [14C]-acetate to each well and incubate for a period to allow for incorporation into newly synthesized lipids (e.g., 2-4 hours).

  • Wash the cells with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent mixture.

  • Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate.

  • Calculate the percent inhibition of de novo lipogenesis for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay cluster_Analysis Data Analysis A Prepare Assay Plate (Master Mix, DMMA) B Add ACC1 Enzyme A->B C Incubate (40 min) B->C D Add ADP-Glo Reagent C->D E Measure Luminescence D->E K Calculate % Inhibition E->K F Seed and Treat Cells with DMMA G Add [14C]-Acetate F->G H Incubate (2-4 hours) G->H I Lipid Extraction H->I J Scintillation Counting I->J J->K L Determine IC50 K->L

Figure 2: General experimental workflow for evaluating a putative fatty acid synthesis inhibitor.

Conclusion

While this compound is listed as a fatty acid synthesis inhibitor in some databases, there is a notable absence of direct experimental evidence in the scientific literature to support this classification and to detail its mechanism of action. The protocols and hypothetical framework presented here offer a starting point for researchers to investigate the potential inhibitory effects of DMMA on fatty acid synthesis. Further research is necessary to validate this role and to determine its potential as a therapeutic agent.

References

Dimethylmalonic Acid: A Versatile C-5 Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonic acid, a dicarboxylic acid featuring a gem-dimethyl group, serves as a valuable and versatile building block in organic synthesis. Its unique structural feature, the quaternary carbon atom, imparts specific conformational constraints and steric hindrance in target molecules, making it an attractive starting material for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry, materials science, and fragrance industries. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of diverse molecular architectures, including heterocyclic compounds, polymers, and potential therapeutic agents.

Key Applications and Synthetic Strategies

This compound and its esters are key precursors for several important classes of organic compounds. The gem-dimethyl group can enhance the biological activity and metabolic stability of the resulting molecules.

Synthesis of 5,5-Dimethyl-Substituted Barbiturates and Thiobarbiturates

5,5-disubstituted barbiturates are a well-known class of compounds with a wide range of biological activities, including anticonvulsant, sedative, and hypnotic effects.[1][2] The gem-dimethyl substitution at the C-5 position can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid

This protocol describes the base-catalyzed condensation of diethyl dimethylmalonate with urea to yield 5,5-dimethylbarbituric acid.

Materials:

  • Diethyl dimethylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, carefully add clean sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic. Allow the sodium to dissolve completely to form a solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add diethyl dimethylmalonate (1 equivalent) followed by a solution of dry urea (1 equivalent) in hot absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux at approximately 110°C for 7 hours. A white solid of the sodium salt of 5,5-dimethylbarbituric acid will precipitate.[1]

  • Work-up: After cooling the reaction mixture, add hot water to dissolve the precipitate. Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the 5,5-dimethylbarbituric acid.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 100-110°C.

Quantitative Data for 5,5-Disubstituted Barbiturates:

CompoundR1R2Biological ActivityIC50 / Effective ConcentrationReference
5,5-Dimethylbarbituric AcidCH3CH3Anticonvulsant (precursor)-[1]
5,5-Diphenylbarbituric AcidPhPhAnticonvulsant2-6 µg/g of brain tissue for 50-70% protection in maximal electroshock test[1]
R-mTFD-MPPBPropylm-CF3-diazirinylphenylAnticonvulsant~5-fold delay in tonic extension onset at 10 mg/kg[3]
S-mTFD-MPPBPropylm-CF3-diazirinylphenylConvulsant-[3]

Logical Relationship: Synthesis of 5,5-Dimethylbarbituric Acid

A Diethyl Dimethylmalonate D Condensation Reaction A->D B Urea B->D C Sodium Ethoxide (Base Catalyst) C->D E 5,5-Dimethylbarbituric Acid D->E

Caption: Synthetic pathway for 5,5-dimethylbarbituric acid.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound, such as this compound, with an aldehyde or ketone.[2] This reaction is pivotal for the synthesis of α,β-unsaturated dicarboxylic acids and their derivatives, which are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol outlines the piperidine-catalyzed Knoevenagel condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Pyridine (solvent)

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in a mixture of pyridine and toluene.

  • Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Work-up: Once the reaction is complete (no more water is formed), cool the reaction mixture. Remove the solvents under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the α,β-unsaturated product.

Quantitative Data for Knoevenagel Condensation Products:

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
BenzaldehydeDiethyl MalonatePiperidineBenzene71[4]
4-MethoxybenzaldehydeN,N-diethylthiobarbituric acidPiperidineEthanol94[5]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolHigh[2]
Various aromatic aldehydesMalonic acidAmmonium bicarbonateSolvent-freeHigh[6]

Experimental Workflow: Knoevenagel Condensation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and Benzaldehyde in Pyridine/Toluene B Add Piperidine Catalyst A->B C Heat to Reflux with Azeotropic Water Removal B->C D Cool and Remove Solvents C->D E Recrystallize Crude Product D->E F α,β-Unsaturated Product E->F

Caption: General workflow for the Knoevenagel condensation.

Synthesis of Novel Amides with Anticancer Activity

This compound can be converted to its diacyl chloride, which can then react with various amines to form a library of novel diamides. Amide functionalities are prevalent in many biologically active molecules, and the gem-dimethyl group can enhance their therapeutic potential.

Experimental Protocol: General Synthesis of this compound Diamides

This protocol provides a general method for the synthesis of diamides from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate primary or secondary amine (2 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (base)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (2.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude dimethylmalonyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Work-up: Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Anticancer Activity of Amide and Barbiturate Derivatives:

CompoundCancer Cell LineActivityIC50 (µM)Reference
Cinnamoylated Barbituric Acid Derivative 1cVariousAntiproliferative<10[7]
Thiobarbituric acid-based chromene 4gA2780, MCF7, A549Antiproliferative~10-20[8]
Indole-linked Thiobarbiturate 2bDWD, MCF7AnticancerLow µM range[9]
Amide-based TMP Moiety 6aHepG2Antiproliferative0.65[6]

Signaling Pathway: Apoptosis Induction by Barbituric Acid Derivatives

A Barbituric Acid Derivative B Increased ROS Levels A->B C Decreased Mitochondrial Membrane Potential B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Proposed mechanism of apoptosis induction.[7][8]

Synthesis of Spirocyclic Compounds

Spirocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures. Barbituric acid derivatives, including 5,5-dimethylbarbituric acid, can serve as precursors to spiro-fused pyrimidine heterocycles.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,5'-pyrimidine]triones

This protocol describes a plausible route to a spiro barbiturate derivative from 5,5-dimethylbarbituric acid, adapted from general methods for spirocycle synthesis from barbiturates.[10][11]

Materials:

  • 5,5-Dimethylbarbituric acid

  • 1,5-Dibromopentane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5,5-dimethylbarbituric acid (1 equivalent), 1,5-dibromopentane (1.1 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of TBAHS in DMF.

  • Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the spiro compound.

Logical Relationship: Spirocycle Formation

A 5,5-Dimethylbarbituric Acid E Double Alkylation A->E B 1,5-Dibromopentane B->E C Base (K₂CO₃) C->E D Phase Transfer Catalyst (TBAHS) D->E F Spiro[cyclohexane-1,5'-(5,5-dimethyl)barbituric acid] E->F

Caption: Synthetic strategy for spirobarbiturate synthesis.

Inhibition of Fatty Acid Synthase (FASN)

This compound is a known inhibitor of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival.[12][13] Inhibition of FASN can lead to an accumulation of its substrate, malonyl-CoA, which in turn can cause post-translational modification (malonylation) of key signaling proteins like mTOR, leading to reduced cell proliferation and angiogenesis.[14]

Signaling Pathway: FASN Inhibition by this compound Derivatives

A This compound Derivative B Fatty Acid Synthase (FASN) A->B C Increased Malonyl-CoA B->C Inhibition leads to substrate accumulation D mTOR C->D Post-translational modification E mTOR Malonylation (at K1218) D->E F Inhibition of mTORC1 Kinase Activity E->F G Decreased Phosphorylation of p70S6K/4EBP1 F->G H Reduced Cell Proliferation and Angiogenesis G->H

Caption: Mechanism of action of FASN inhibitors.[14]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel compounds. Its unique gem-dimethyl structural motif provides a strategic advantage in designing molecules with enhanced biological activity and tailored physical properties. The protocols and data presented herein offer a foundation for researchers to explore the vast potential of this compound in developing new therapeutics, advanced materials, and other valuable chemical entities. Further exploration of its reactivity and application in multicomponent reactions and asymmetric synthesis is warranted to fully unlock its potential in modern organic chemistry.

References

Application Notes and Protocols for Dimethylmalonic Acid in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmalonic acid (DMA) is a dicarboxylic acid derivative of malonic acid.[1][2] While research on its specific biological roles is emerging, its structural similarity to malonic acid, a known competitive inhibitor of succinate dehydrogenase (SDH), and its established role as a fatty acid synthesis inhibitor, suggest its potential as a valuable tool in metabolic pathway research.[1][3][4] These application notes provide an overview of the potential uses of DMA in studying cellular metabolism and detailed protocols for its application in in-vitro experiments.

Principle Applications

Based on its chemical structure and known inhibitory activities of related compounds, this compound can be utilized in the following areas of metabolic research:

  • Inhibition of Fatty Acid Synthesis: DMA is recognized as an inhibitor of fatty acid synthesis.[1][2] This property allows researchers to study the downstream effects of blocking this pathway, including impacts on cell growth, signaling, and the metabolism of other macromolecules.

  • Investigation of Mitochondrial Function: As a malonic acid derivative, DMA may influence mitochondrial respiration. Malonic acid is a classical inhibitor of succinate dehydrogenase (Complex II) of the electron transport chain.[4][5] By extension, DMA could be used to investigate the consequences of partial Complex II inhibition on cellular bioenergetics, redox status, and cell fate.

  • Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways, including increased de novo fatty acid synthesis.[6][7] DMA can be employed to probe the reliance of cancer cells on this pathway for proliferation and survival, potentially identifying new therapeutic vulnerabilities.

  • Drug Development and Screening: DMA can serve as a reference compound or a starting point for the development of more potent and specific inhibitors of enzymes involved in fatty acid and mitochondrial metabolism.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. Researchers should note that optimal concentrations of DMA and incubation times will need to be determined empirically for each cell line and experimental condition.

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • 0.1 M NaOH or 0.1 M HCl (sterile)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Initial Solubilization: Due to its acidic nature and hydrophobicity, DMA may require a specific solubilization procedure. A common method is to first dissolve the DMA powder in a small amount of DMSO.[8] For example, to prepare a 100 mM stock solution, dissolve 13.21 mg of DMA in 1 mL of DMSO.

  • pH Adjustment (if necessary): If dissolving directly in an aqueous solution, the pH will likely be acidic. For a 10 mM aqueous solution, after dissolving in water, slowly add 0.1 M NaOH dropwise while monitoring the pH until it reaches a physiological range (e.g., 7.2-7.4). Be cautious as the compound's stability may be pH-sensitive.

  • Sterilization: Sterilize the DMA stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation: When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of DMA (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (medium with the same concentration of DMSO as the highest DMA concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on mitochondrial respiration.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates (or similar)

  • Complete cell culture medium

  • This compound stock solution

  • Assay medium (e.g., unbuffered DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare for Assay: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Prepare Injection Ports: Load the injection ports of the sensor cartridge with the compounds to be tested. This includes this compound and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.

  • Run Assay: Place the cell culture plate and the sensor cartridge into the extracellular flux analyzer. The instrument will measure the basal oxygen consumption rate (OCR) before injecting DMA. After injection, the effect of DMA on OCR will be monitored in real-time. Subsequent injections of the stress test compounds will allow for the determination of key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][11]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal OCR and other mitochondrial parameters in DMA-treated cells compared to controls.

Protocol 4: Fatty Acid Synthesis Assay

Objective: To quantify the inhibitory effect of this compound on de novo fatty acid synthesis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • [¹⁴C]-Acetate or [³H]-H₂O (radiolabeled precursors)

  • Scintillation vials and scintillation fluid

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence and then treat with various concentrations of this compound and a vehicle control for a predetermined time.

  • Radiolabeling: Add the radiolabeled precursor (e.g., [¹⁴C]-acetate) to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.[12]

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold PBS and lyse them. Extract the total lipids from the cell lysate using a chloroform/methanol solvent system.

  • Quantification: Transfer the lipid-containing phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the rate of fatty acid synthesis.

  • Data Analysis: Compare the radioactivity in DMA-treated cells to that in control cells to determine the percentage of inhibition of fatty acid synthesis.

Data Presentation

Quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (% of Control)

DMA Concentration (µM)24 hours48 hours72 hours
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 6.3
192 ± 6.185 ± 5.978 ± 7.0
1075 ± 7.360 ± 6.845 ± 8.1
10050 ± 8.035 ± 7.520 ± 6.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Mitochondrial Respiration (OCR in pmol/min)

TreatmentBasal OCRATP-linked OCRMaximal OCR
Vehicle Control150 ± 12100 ± 9300 ± 25
DMA (10 µM)120 ± 1080 ± 7240 ± 20

Data are presented as mean ± standard deviation from a representative experiment.

Table 3: Inhibition of Fatty Acid Synthesis by this compound

DMA Concentration (µM)Fatty Acid Synthesis (% of Control)
0 (Vehicle Control)100 ± 8
185 ± 7
1055 ± 6
10020 ± 4

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway Diagram

FattyAcidSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cytosol Acetyl-CoA Pyruvate->AcetylCoA_cytosol via Citrate Shuttle Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cytosol->ACC MalonylCoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids ACC->MalonylCoA FASN->FattyAcids DMA Dimethylmalonic Acid (DMA) DMA->FASN Inhibition AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito TCA TCA Cycle AcetylCoA_mito->TCA

Caption: Fatty acid synthesis pathway and proposed inhibition by DMA.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Perform Assays start Start: Seed Cells in Culture Plates incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for Desired Duration (e.g., 24-72h) treatment->incubation2 viability Cell Viability (MTT Assay) incubation2->viability ocr Mitochondrial Respiration (OCR Measurement) incubation2->ocr fas Fatty Acid Synthesis (Radiolabeling) incubation2->fas analysis Data Analysis and Interpretation viability->analysis ocr->analysis fas->analysis end End: Conclude Effects of DMA analysis->end

Caption: General experimental workflow for studying DMA effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dimethylmalonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the malonic ester synthesis. This involves the sequential alkylation of a malonic ester, such as diethyl malonate or dimethyl malonate, with a methylating agent, followed by hydrolysis of the resulting diester to yield this compound.[1][2][3]

Q2: Which starting malonic ester is preferred: diethyl malonate or dimethyl malonate?

Both diethyl malonate and dimethyl malonate are suitable starting materials. The choice often depends on the subsequent hydrolysis step and the desired alcohol byproduct. Using dimethyl malonate will produce methanol upon hydrolysis, while diethyl malonate will yield ethanol. It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, a common side reaction.[4][5] For example, sodium ethoxide should be used with diethyl malonate.

Q3: What are the most common side reactions during the alkylation step?

The primary side reactions in the dimethylation of malonic esters are the formation of the mono-methylated product (methylmalonic acid ester) and undesired dialkylation byproducts if impurities are present in the alkylating agent.[1][6] Controlling the stoichiometry of the reactants is critical to maximize the formation of the desired dimethylated product.[4]

Q4: What are the key considerations for the hydrolysis of diethyl dimethylmalonate?

Hydrolysis of the sterically hindered diethyl dimethylmalonate can be challenging and often requires vigorous conditions, such as refluxing with a strong base like potassium hydroxide (KOH) or a strong acid.[1] Incomplete hydrolysis is a potential issue, leading to a mixture of the diester, monoester, and the desired diacid.[1] One approach to improve hydrolysis is to carry it out in the presence of an acid-acting hydrolysis catalyst.[7]

Q5: How can I purify the final this compound product?

Purification of this compound is typically achieved through recrystallization.[1][8] After hydrolysis and work-up, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals.[9][10] Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.[11]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s) References
Low yield of diethyl dimethylmalonate after alkylation 1. Incomplete deprotonation of the malonic ester or the mono-methylated intermediate. 2. The base was deactivated by moisture. 3. Insufficient amount of methylating agent. 4. Reaction time was too short.1. Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide in absolute ethanol). Use at least two equivalents of base for the dimethylation. 2. Use anhydrous solvents and properly dried glassware. 3. Use a slight excess (around 1.05 to 1.1 equivalents) of the methylating agent for each alkylation step. 4. Monitor the reaction progress by TLC or GC to ensure completion.[1][4][12]
Presence of mono-methylated product in the final mixture 1. Insufficient amount of base or methylating agent in the second alkylation step. 2. The second alkylation did not go to completion.1. Ensure the addition of a second full equivalent of base before the second methylation. 2. Increase the reaction time and/or temperature for the second alkylation step.[1][4]
Formation of an alkene byproduct Competing E2 elimination reaction of the methyl halide, although less common with methyl halides compared to secondary or tertiary halides.1. Use methyl iodide, which is more reactive in SN2 reactions than methyl bromide or chloride. 2. Maintain a moderate reaction temperature.[5]
Incomplete hydrolysis of the diester 1. Insufficiently harsh hydrolysis conditions. 2. Short reaction time.1. Increase the concentration of the base (e.g., KOH) or acid used for hydrolysis. 2. Extend the reflux time and monitor the reaction for the disappearance of the starting ester.[1][13]
Product decarboxylates during hydrolysis The substituted malonic acid is thermally unstable under the hydrolysis conditions.While this compound is relatively stable, prolonged heating at high temperatures during acidic workup can lead to some decarboxylation. Minimize the time at high temperatures after acidification.[13]
Difficulty in purifying the final product The product may be contaminated with unreacted starting materials or side products with similar polarities.1. For solid products, recrystallization is an effective purification method. 2. Acid-base extraction can be used to separate the acidic this compound from neutral impurities.[1][9][10]

Data Presentation

Table 1: Effect of Base Stoichiometry on Alkylation Product Distribution (Illustrative)

Molar Ratio (Base:Malonate Ester)Predominant ProductNotes
~1:1Mono-methylated malonic esterA second equivalent of base is needed for the second methylation.[4]
>2:1 (stepwise addition)Di-methylated malonic esterAdding the base in two separate steps, one for each alkylation, is crucial.[4]

Table 2: Comparison of Hydrolysis Conditions for Dialkyl Malonates

Hydrolysis ReagentConditionsTypical OutcomePotential Issues
Aqueous KOH / EthanolReflux, 8-16 hoursGood yield of the diacid saltIncomplete hydrolysis is possible due to steric hindrance.[1]
Aqueous HBr / Acetic AcidReflux, 12-24 hoursGood yield of the diacidProlonged heating may cause some decarboxylation.[1][13]
Acid Ion Exchanger50-70 °C, reduced pressureYields of 80-95% reported for similar systems.[14]Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dimethylmalonate via Sequential Alkylation

This protocol is adapted from general malonic ester synthesis procedures.[1][4]

Step 1: First Methylation

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add methyl iodide (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

Step 2: Second Methylation

  • To the crude diethyl methylmalonate from the previous step, add a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Add a second portion of methyl iodide (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC or GC.

  • Work up the reaction by cooling, removing the ethanol, and partitioning the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl dimethylmalonate. This can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Diethyl Dimethylmalonate
  • To the crude or purified diethyl dimethylmalonate (1.0 eq), add a solution of potassium hydroxide (2.5 - 3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and maintain for 8-16 hours. The progress of the hydrolysis can be monitored by TLC for the disappearance of the starting ester.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid (HCl) to a pH of ~1-2. The this compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot water or another suitable solvent.[9][10]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.[10]

Visualizations

Synthesis_Workflow Synthesis of this compound Workflow cluster_alkylation Step 1: Dialkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Diethyl Malonate enolate1 Formation of First Enolate (NaOEt, Ethanol) start->enolate1 methylation1 First Methylation (Methyl Iodide) enolate1->methylation1 intermediate Diethyl Methylmalonate methylation1->intermediate enolate2 Formation of Second Enolate (NaOEt, Ethanol) intermediate->enolate2 methylation2 Second Methylation (Methyl Iodide) enolate2->methylation2 product_ester Diethyl Dimethylmalonate methylation2->product_ester hydrolysis Base-catalyzed Hydrolysis (KOH, Ethanol/Water, Reflux) product_ester->hydrolysis workup Acidic Workup (HCl) hydrolysis->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (e.g., from hot water) crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis cluster_alkylation_issues Alkylation Stage cluster_hydrolysis_issues Hydrolysis Stage cluster_purification_issues Purification Stage start Low Yield of Final Product check_alkylation Analyze crude diethyl dimethylmalonate by GC/MS start->check_alkylation incomplete_alkylation Incomplete Reaction or Mono-methylated Product Present? check_alkylation->incomplete_alkylation solution_alkylation Optimize Alkylation: - Check base stoichiometry (>2 eq) - Ensure anhydrous conditions - Increase reaction time/temperature - Use fresh reagents incomplete_alkylation->solution_alkylation Yes check_hydrolysis Analyze crude product after hydrolysis incomplete_alkylation->check_hydrolysis No success Yield Improved solution_alkylation->success incomplete_hydrolysis Unreacted Ester Present? check_hydrolysis->incomplete_hydrolysis solution_hydrolysis Optimize Hydrolysis: - Increase concentration of base/acid - Extend reflux time incomplete_hydrolysis->solution_hydrolysis Yes check_purification Assess purity and mass balance of final product incomplete_hydrolysis->check_purification No solution_hydrolysis->success loss_purification Significant Loss of Mass? check_purification->loss_purification solution_purification Optimize Purification: - Choose a more suitable recrystallization solvent - Ensure complete precipitation during workup loss_purification->solution_purification Yes loss_purification->success No solution_purification->success

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dimethylmalonic acid. Our resources are designed to help you navigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the alkylation of diethyl malonate with a methyl halide?

A1: The most prevalent side reaction is the formation of the dialkylated product, diethyl dimethylmalonate. This occurs because the mono-alkylated product, diethyl methylmalonate, still possesses an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which can then react with another equivalent of the methyl halide.[1][2]

Q2: How can I minimize the formation of the dialkylated product?

A2: To favor mono-methylation, it is crucial to carefully control the reaction stoichiometry. Using a slight excess of diethyl malonate relative to the base and the alkylating agent can increase the likelihood that the base will deprotonate an unreacted diethyl malonate molecule instead of the mono-alkylated product.[1][3] Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture helps maintain a low concentration of the electrophile, further minimizing dialkylation.[2]

Q3: I am observing a significant amount of an alkene byproduct. What is the cause?

A3: The formation of an alkene is likely due to a competing E2 elimination reaction of your alkyl halide.[2] The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of the hydrogen halide from the alkyl halide, particularly if you are using a secondary or tertiary halide. Whenever possible, use primary or methyl halides as they are less prone to elimination reactions.[2]

Q4: What is transesterification and how can I avoid it?

A4: Transesterification is a side reaction that can occur if the alkoxide base used does not match the alcohol component of the ester. For example, using sodium methoxide with diethyl malonate can lead to a mixture of ethyl and methyl esters. To prevent this, always use a base that corresponds to the ester's alcohol group, such as sodium ethoxide with diethyl malonate.[4]

Q5: My hydrolysis of diethyl dimethylmalonate is incomplete. How can I drive the reaction to completion?

A5: The hydrolysis of sterically hindered esters like diethyl dimethylmalonate can be challenging. To ensure complete hydrolysis, you may need to use more vigorous reaction conditions, such as refluxing with a strong base like potassium hydroxide in a mixed solvent system (e.g., ethanol/water) or a strong acid. Extending the reaction time and monitoring the disappearance of the starting material by techniques like TLC or GC-MS is also recommended.

Q6: I am losing my product to decarboxylation during hydrolysis. What can I do to prevent this?

A6: this compound can be thermally unstable and undergo decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[5][6] To minimize this, consider using milder hydrolysis conditions, such as a lower reaction temperature for a longer duration. It is a balancing act to achieve complete hydrolysis without initiating significant decarboxylation. Malonic acid itself can start to decompose at temperatures as low as 70°C.

Troubleshooting Guides

Problem 1: Low Yield of Diethyl Methylmalonate and Significant Dialkylation

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to diethyl dimethylmalonate.

  • The isolated yield of the desired mono-methylated product is lower than expected.

Possible Causes & Solutions:

Cause Solution
Incorrect Stoichiometry Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the base and methyl halide. This increases the statistical probability of the base reacting with the starting material.[3][7]
Rapid Addition of Alkyl Halide Add the methyl halide dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant diethyl malonate enolate.[2]
High Reaction Temperature Maintain a lower reaction temperature during the addition of the methyl halide. While some heating may be necessary to drive the reaction, excessive temperatures can increase the rate of the second alkylation.[7]
Problem 2: Formation of Alkene Byproduct from Methyl Halide

Symptoms:

  • Identification of an alkene in the product mixture by GC-MS or NMR.

  • Low yield of the desired alkylated product.

Possible Causes & Solutions:

Cause Solution
Use of Secondary or Tertiary Halides This is less of an issue with methyl halides, but if other alkyl groups are being introduced, always use primary halides as they are less prone to E2 elimination.[2]
Strongly Basic Conditions While a strong base is necessary, a very high concentration or a sterically hindered base can favor elimination. Use a standard base like sodium ethoxide.
High Reaction Temperature Lowering the reaction temperature can favor the SN2 substitution reaction over the E2 elimination pathway.
Problem 3: Incomplete Hydrolysis of Diethyl Dimethylmalonate

Symptoms:

  • The presence of starting material (diethyl dimethylmalonate) or the monoester in the final product mixture.

  • Low yield of this compound.

Possible Causes & Solutions:

Cause Solution
Insufficiently Harsh Conditions Increase the concentration of the acid or base used for hydrolysis. A mixture of aqueous HBr and acetic acid is often effective for hindered esters.[5] For basic hydrolysis, using a higher concentration of KOH or NaOH and ensuring a sufficiently long reflux time is crucial.[8]
Short Reaction Time Extend the reflux time and monitor the reaction progress by TLC or by periodically working up small aliquots to check for the disappearance of the starting ester.
Poor Solubility Ensure that the diethyl dimethylmalonate is sufficiently soluble in the reaction mixture. For basic hydrolysis, using a co-solvent like ethanol can help.

Data Presentation

Effect of Stoichiometry on the Alkylation of Diethyl Malonate

The following table provides an illustrative quantitative impact of reactant stoichiometry on the product distribution in the alkylation of diethyl malonate.

Diethyl Malonate (equivalents)Sodium Ethoxide (equivalents)1-Bromobutane (equivalents)Expected Mono-alkylation (%)Expected Di-alkylation (%)
1.01.01.0~70-80~20-30
1.51.01.0>90<10
1.02.02.0<10>90

Note: These are illustrative yields for the alkylation with 1-bromobutane and may vary for methylation, but the general trend holds. Data is synthesized from qualitative and illustrative quantitative descriptions in the provided search results.[1]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dimethylmalonate

This protocol is adapted from procedures for the dialkylation of diethyl malonate.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to 100 mL of absolute ethanol. Stir the mixture until all the sodium has reacted.

  • First Methylation: To the sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise at room temperature. After the addition is complete, add 14.2 g (0.1 mol) of methyl iodide dropwise. Heat the reaction mixture to a gentle reflux for 1-2 hours.

  • Second Methylation: After cooling the reaction mixture to room temperature, add a second equivalent of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol). Then, add a second equivalent of methyl iodide (14.2 g) dropwise.

  • Reaction Completion and Work-up: Heat the mixture to reflux for an additional 2-3 hours, monitoring the reaction by TLC or GC. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diethyl dimethylmalonate by vacuum distillation.

Protocol 2: Hydrolysis of Diethyl Dimethylmalonate to this compound

This protocol uses basic hydrolysis conditions designed to minimize decarboxylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 18.8 g (0.1 mol) of diethyl dimethylmalonate in 100 mL of ethanol.

  • Hydrolysis: In a separate beaker, dissolve 16.8 g (0.3 mol) of potassium hydroxide in 50 mL of water. Carefully add the KOH solution to the solution of the diester.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The this compound may precipitate. If it does not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_alkylation Step 1: Double Methylation cluster_hydrolysis Step 2: Hydrolysis start Diethyl Malonate enolate1 Formation of First Enolate (NaOEt, Ethanol) start->enolate1 mono_methyl Mono-methylation (CH3I) enolate1->mono_methyl enolate2 Formation of Second Enolate (NaOEt) mono_methyl->enolate2 di_methyl Di-methylation (CH3I) enolate2->di_methyl hydrolysis Basic Hydrolysis (KOH, Ethanol/H2O, Reflux) di_methyl->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_alkylation Alkylation Stage Issues cluster_hydrolysis Hydrolysis Stage Issues node_sol node_sol start Problem Identified in Synthesis dialkylation Excess Dialkylation? start->dialkylation elimination Alkene Byproduct? start->elimination incomplete Incomplete Hydrolysis? start->incomplete decarboxylation Decarboxylation Occurring? start->decarboxylation node_sol_1 Solution: - Use excess diethyl malonate - Slow addition of methyl halide - Lower reaction temperature dialkylation->node_sol_1 Yes node_sol_2 Solution: - Use primary/methyl halide - Lower reaction temperature elimination->node_sol_2 Yes node_sol_3 Solution: - Increase strength of acid/base - Extend reflux time - Use a co-solvent incomplete->node_sol_3 Yes node_sol_4 Solution: - Use milder hydrolysis conditions - Lower reaction temperature for longer duration decarboxylation->node_sol_4 Yes

Caption: Troubleshooting logic for common side reactions.

References

Stability and degradation of Dimethylmalonic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dimethylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound is a white crystalline solid that is hygroscopic. To ensure its stability, it should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. For long-term storage, it is advisable to store it under an inert atmosphere, such as argon, to prevent moisture absorption.

Q2: Is this compound stable in aqueous solutions?

Q3: How does temperature affect the stability of solid this compound?

This compound is a thermally labile compound. While its melting point is in the range of 191-193°C, decomposition of malonic acids can begin at temperatures as low as 70°C.[2] It is crucial to control the temperature during experiments to avoid unwanted degradation.

Q4: Is this compound sensitive to light?

Specific photostability studies on this compound are not extensively documented. However, as with many organic compounds, exposure to UV and visible light can potentially lead to degradation. It is good laboratory practice to protect solutions of this compound from light, especially during long-term experiments or when stored in solution.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere.

  • Assess Hygroscopicity: this compound is hygroscopic. If the compound has been exposed to air, it may have absorbed moisture, which can affect its stability and weighing accuracy.

    • Solution: Handle the compound in a dry environment, such as a glove box or under a stream of dry nitrogen.[3][4] Use pre-dried glassware.

  • Check Solution Age and Storage: If using a stock solution, consider its age and how it was stored. Solutions should be freshly prepared whenever possible. If storing solutions, keep them at a low temperature (2-8°C) and protected from light.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause: Degradation of this compound into byproducts.

Troubleshooting Steps:

  • Analyze Degradation Pathways: The most likely degradation pathway for malonic acids at elevated temperatures is decarboxylation.

  • Review Experimental Conditions:

    • Temperature: Were the experimental temperatures kept as low as possible? Avoid excessive heating.

    • pH: Were the solutions maintained at an appropriate pH? Extreme pH values can catalyze hydrolysis.

    • Light Exposure: Were the solutions protected from light?

  • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under stress conditions (acid, base, oxidation, heat, light).[5][6][7][8] This will help in developing a stability-indicating analytical method.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is limited in the public domain, the following table provides general stability information based on related compounds and general chemical principles.

ParameterConditionStability ProfilePotential Degradation Products
Hydrolysis Acidic pH (e.g., 0.1N HCl)Susceptible to degradation, especially at elevated temperatures.Decarboxylation products
Neutral pH (e.g., Water, PBS)Generally more stable, but degradation can occur over time, accelerated by heat.Decarboxylation products
Basic pH (e.g., 0.1N NaOH)Susceptible to degradation, especially at elevated temperatures.Decarboxylation products
Thermal Degradation Solid StateDecomposition can occur at temperatures above 70°C.Carbon dioxide, other decomposition products
In SolutionDegradation is accelerated in solution with increasing temperature.Decarboxylation products
Photodegradation UV/Visible LightPotential for degradation upon prolonged exposure.Photolytic cleavage products

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.

  • Materials:

    • This compound

    • HPLC-grade water

    • Buffers of desired pH (e.g., phosphate, citrate)

    • HPLC or LC-MS system for analysis

    • Temperature-controlled incubator or water bath

    • Calibrated pH meter

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the appropriate buffers to achieve the desired final concentrations for the stability study.

    • Divide the solutions into separate, sealed vials for each time point and condition to be tested.

    • Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).

    • For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

    • Immediately analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound remaining and to detect any degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Water) prep_working Prepare Working Solutions in Buffers (pH 4, 7, 9) prep_stock->prep_working temp_25 25°C prep_working->temp_25 temp_40 40°C prep_working->temp_40 light Photostability Chamber prep_working->light sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp_25->sampling temp_40->sampling light->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (2-8°C, Dry, Sealed) start->check_storage check_handling Assess Handling Procedures (Hygroscopicity) check_storage->check_handling [Correct] end_bad Identify and Mitigate Source of Degradation check_storage->end_bad [Incorrect] check_solution Evaluate Solution Stability (Age, Storage) check_handling->check_solution [Correct] check_handling->end_bad [Incorrect] end_ok Re-run Experiment with Proper Procedures check_solution->end_ok [Correct] check_solution->end_bad [Incorrect]

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Dimethylmalonic Acid Separation in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of dimethylmalonic acid in various chromatography systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound using reversed-phase HPLC?

A1: The most common issue is poor retention due to the high polarity of this compound.[1][2] This can be addressed by using a highly aqueous mobile phase, a polar-embedded or mixed-mode column, or by employing derivatization.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is often required for GC-MS analysis to increase the volatility and thermal stability of this compound.[3] For HPLC-MS/MS, methods without derivatization have been successfully developed, simplifying sample preparation.[4]

Q3: How can I resolve this compound from its isomers, like succinic acid?

A3: Chromatographic resolution from isomers such as succinic acid can be challenging.[4][5] Optimization of the mobile phase, including pH and organic solvent ratio, is crucial.[6][7] Using a high-resolution column or a different separation mode, like HILIC or mixed-mode chromatography, can also improve separation.[1][8]

Q4: What causes peak tailing for this compound, and how can I prevent it?

A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns.[9][10][11] To minimize tailing, consider operating at a lower mobile phase pH to suppress the ionization of silanol groups, using an end-capped column, or employing a column with a different stationary phase chemistry.[11][12]

Q5: What are the recommended sample preparation techniques for analyzing this compound in biological samples?

A5: Common sample preparation techniques for biological matrices like plasma or serum include protein precipitation using organic solvents like methanol or acetonitrile, followed by centrifugation and filtration.[4][5][13] For cleaner samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.[5]

Troubleshooting Guides

HPLC & LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Retention Time This compound is highly polar and poorly retained on traditional C18 columns.[1][2]- Use a highly aqueous mobile phase (e.g., >95% water).- Employ a polar-embedded or polar-endcapped reversed-phase column.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[1][8]- Add an ion-pairing reagent to the mobile phase (use with caution as it can be difficult to remove from the column).
Peak Tailing Secondary interactions with residual silanols on the silica stationary phase.[9][10][11]- Lower the mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol activity.[12]- Use a highly deactivated (end-capped) column.[11]- Employ a column with a different stationary phase (e.g., polymer-based).
Poor Resolution from Isomers (e.g., Succinic Acid) Co-elution due to similar physicochemical properties.[4][5]- Optimize the mobile phase composition (organic solvent type and percentage, pH).[6][7]- Decrease the flow rate to improve separation efficiency.- Increase the column length or use a column with a smaller particle size.- Explore alternative selectivities with different column chemistries (e.g., phenyl-hexyl, cyano).
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.- Filter and degas all mobile phase solvents.[14][15]- Clean the detector cell.- Ensure proper column equilibration.[15]- Use high-purity solvents and additives.
Low Sensitivity (LC-MS/MS) Poor ionization efficiency, ion suppression from matrix components.- Optimize MS parameters (e.g., electrospray voltage, gas flows, temperature).- Improve sample cleanup to remove interfering matrix components.[5]- Consider derivatization to a more easily ionizable form.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Peak Response Incomplete derivatization or degradation of the derivative.[3]- Optimize derivatization conditions (reagent, temperature, and time). Common derivatizing agents include BSTFA for silylation and PFB-Br or BF3-Methanol for esterification.[3][16][17]- Ensure the sample is completely dry before adding the derivatization reagent.- Check for leaks in the GC-MS system.
Multiple Peaks for this compound Formation of different derivative products.[16]- Adjust derivatization conditions to favor the formation of a single, stable derivative.[16]- Consult literature for optimal derivatization protocols for dicarboxylic acids.[18]
Peak Tailing or Broadening Active sites in the GC inlet or column, or issues with the derivative.- Use a deactivated inlet liner.- Ensure the column is properly conditioned.- Check the stability of the derivatized sample.
Matrix Effects Co-eluting matrix components enhancing or suppressing the signal.[19]- Improve sample preparation to remove interferences.- Use a matrix-matched calibration curve.- Employ a stable isotope-labeled internal standard.[18]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general procedure for the separation of this compound using a mixed-mode column.

  • Column: Coresep SB, 3.2 x 100 mm, 2.7 µm.[1]

  • Mobile Phase: Acetonitrile with sulfuric acid.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 215 nm.[1]

  • Injection Volume: 1 µL.[1]

  • Sample Preparation: Dissolve 0.3 mg/mL of the sample in the mobile phase.[1]

Protocol 2: LC-MS/MS Analysis of this compound in Plasma (without derivatization)

This method is adapted for the direct analysis of this compound in biological fluids.

  • Sample Preparation: [4]

    • To 100 µL of plasma, add 300 µL of 0.5% formic acid in methanol for protein precipitation.

    • Vortex for 10 seconds and centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant before injection.

  • LC Conditions:

    • Column: C18 column (e.g., Force C18).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[13]

    • Flow Rate: 0.5 - 0.7 mL/min.[13]

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Monitoring: Use Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and its internal standard.

Protocol 3: GC-MS Analysis of this compound (with Derivatization)

This protocol involves derivatization to make the analyte suitable for GC-MS.

  • Sample Preparation & Derivatization (Silylation): [3]

    • Dry the sample completely under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and the internal standard.

    • Add 100 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane).

    • Heat the mixture at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

    • Ionization: Electron Ionization (EI).

    • Detection: Scan or Selected Ion Monitoring (SIM) mode.

Visualized Workflows and Logic

hplc_troubleshooting_workflow start Start: Chromatographic Issue Observed issue Identify the Primary Issue start->issue retention Poor Retention issue->retention Retention Time? tailing Peak Tailing issue->tailing Peak Shape? resolution Poor Resolution issue->resolution Separation? retention_sol 1. Increase aqueous content 2. Use polar-embedded column 3. Consider HILIC/Mixed-Mode retention->retention_sol tailing_sol 1. Lower mobile phase pH 2. Use end-capped column 3. Check for column voids tailing->tailing_sol resolution_sol 1. Optimize mobile phase 2. Decrease flow rate 3. Use longer/more efficient column resolution->resolution_sol end Problem Resolved retention_sol->end tailing_sol->end resolution_sol->end

Caption: HPLC troubleshooting workflow for common issues.

gcms_derivatization_workflow start Start: Prepare Sample for GC-MS dry_sample Dry Sample Completely (e.g., under Nitrogen) start->dry_sample add_solvent Add Solvent and Internal Standard dry_sample->add_solvent add_reagent Add Derivatization Reagent (e.g., BSTFA or PFB-Br) add_solvent->add_reagent heat Heat at Optimal Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: GC-MS derivatization workflow for this compound.

peak_tailing_logic start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral neutral_tails Neutral Compound Tails check_neutral->neutral_tails Yes neutral_ok Neutral Compound has Good Shape check_neutral->neutral_ok No physical_problem Physical Problem Likely: - Column void - Extra-column volume - Blocked frit neutral_tails->physical_problem chemical_problem Chemical Problem Likely: - Secondary silanol interactions - Incorrect mobile phase pH neutral_ok->chemical_problem fix_physical Solution: - Replace/flush column - Check tubing and fittings physical_problem->fix_physical fix_chemical Solution: - Lower mobile phase pH - Use end-capped column chemical_problem->fix_chemical

Caption: Troubleshooting logic for identifying the cause of peak tailing.

References

Overcoming matrix effects in mass spectrometry of Dimethylmalonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Dimethylmalonic acid (DMMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

A Note on Analogue Data: Direct experimental data on matrix effects for this compound (DMMA) is limited in published literature. Therefore, this guide leverages data from its close structural analog, Methylmalonic acid (MMA), a well-studied dicarboxylic acid. The analytical behaviors and challenges associated with MMA are highly predictive of those for DMMA, making these protocols and troubleshooting strategies a robust starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for DMMA analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, like DMMA, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[1][2] Small, polar molecules like DMMA are particularly susceptible because they often have poor retention on standard reversed-phase columns, causing them to elute in regions with many matrix components.

Q2: How can I identify if my DMMA assay is suffering from matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Analysis: This involves comparing the peak area of DMMA spiked into a blank, extracted matrix sample with the peak area of DMMA in a neat (pure) solvent. A lower response in the matrix sample indicates ion suppression, while a higher response indicates enhancement.[3]

  • Post-Column Infusion: A solution of DMMA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant DMMA signal as the matrix components elute indicates regions of ion suppression or enhancement.[3]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for DMMA analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte (e.g., d3-DMMA) where some atoms have been replaced with their heavier, non-radioactive isotopes. This makes the SIL-IS chemically identical to DMMA, so it co-elutes and experiences the same sample preparation losses and matrix effects.[4] Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their signals is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, correcting for matrix effects and leading to highly accurate and precise results.[4][5]

Q4: Can derivatization help in overcoming matrix effects for DMMA?

A4: Yes, derivatization can be a useful strategy. Converting DMMA into a less polar derivative can improve its retention on reversed-phase columns, moving its elution away from the early-eluting, polar matrix components that often cause ion suppression.[6][7] Derivatization can also improve ionization efficiency, leading to better sensitivity.[7] For example, butylation or amidation has been successfully used for the related compound, MMA.[5][7]

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for DMMA.

This is a common symptom of ion suppression. The following workflow can help diagnose and resolve the issue.

cluster_start cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_sp_options cluster_lc_options start Observation: Low, irreproducible DMMA signal diag_me Assess Matrix Effects (Post-Extraction Spike) start->diag_me Is signal suppression the cause? diag_pci Identify Suppression Zone (Post-Column Infusion) diag_me->diag_pci Suppression confirmed. Need to understand timing. sol_is Implement SIL-IS (e.g., d3-DMMA) diag_me->sol_is Suppression confirmed. Highest accuracy needed. sol_sp Optimize Sample Preparation diag_pci->sol_sp Broad suppression zone indicates dirty extract. sol_lc Improve Chromatography diag_pci->sol_lc DMMA elutes in suppression zone. end end sol_is->end Problem Resolved sp_spe Switch to SPE sol_sp->sp_spe sp_lle Use LLE sol_sp->sp_lle lc_col Change Column Chemistry (e.g., HILIC, ANP) sol_lc->lc_col lc_grad Modify Gradient sol_lc->lc_grad sp_spe->end sp_lle->end lc_col->end lc_grad->end

Caption: Troubleshooting workflow for low/inconsistent DMMA signal. (Max 760px)

Quantitative Data Summary

Effective sample preparation is the first line of defense against matrix effects. The choice of technique significantly impacts analyte recovery and the cleanliness of the final extract. The table below summarizes recovery data for MMA from plasma/serum using different methods, which serves as a guide for DMMA analysis.

Sample Preparation MethodAnalyteRecovery (%)Precision (%CV)Key AdvantagesKey DisadvantagesReference
Protein Precipitation (PPT) MMA97.9 - 100.12.4 - 4.4Fast, simple, inexpensiveHigh matrix effects, less clean extract[7]
Solid-Phase Extraction (SPE) MMA94.8 - 96.91.3 - 8.5Cleaner extract, reduced matrix effectsMore complex, method development required[5]
Ultrafiltration MMANot explicitly stated-Simple, removes large proteinsMay not remove smaller interfering molecules[8]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques. Using a stable isotope-labeled internal standard (SIL-IS) is strongly recommended for all protocols.

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but may result in significant matrix effects.

  • Objective: To remove proteins from plasma/serum by precipitation with an organic solvent.

  • Methodology (adapted from[9]):

    • Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.

    • Add 100 µL of the SIL-IS working solution (e.g., d3-DMMA in water).

    • Add 300 µL of a cold precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT, significantly reducing matrix effects.

  • Objective: To selectively isolate DMMA from matrix components using a solid sorbent.

  • Methodology (adapted from[5]):

    • Aliquot 500 µL of plasma sample into a tube.

    • Add a known amount of SIL-IS (e.g., d3-DMMA).

    • Condition an appropriate SPE cartridge (e.g., a strong anion exchange or mixed-mode cartridge) according to the manufacturer's instructions.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds while retaining DMMA.

    • Elute DMMA from the cartridge using a stronger solvent (e.g., a high concentration of formic acid).[5]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

cluster_ppt Workflow 1: Protein Precipitation (PPT) cluster_spe Workflow 2: Solid-Phase Extraction (SPE) ppt_start 1. Plasma + SIL-IS ppt_add 2. Add Acetonitrile ppt_start->ppt_add ppt_vortex 3. Vortex ppt_add->ppt_vortex ppt_cent 4. Centrifuge ppt_vortex->ppt_cent ppt_super 5. Collect Supernatant ppt_cent->ppt_super ppt_inject 6. Inject for LC-MS ppt_super->ppt_inject spe_start 1. Plasma + SIL-IS spe_load 2. Load onto SPE Cartridge spe_start->spe_load spe_wash 3. Wash (Remove Interferences) spe_load->spe_wash spe_elute 4. Elute DMMA spe_wash->spe_elute spe_evap 5. Evaporate & Reconstitute spe_elute->spe_evap spe_inject 6. Inject for LC-MS spe_evap->spe_inject

Caption: Comparison of sample preparation workflows: PPT vs. SPE. (Max 760px)

References

Technical Support Center: Troubleshooting Low Recovery of Dimethylmalonic Acid During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of dimethylmalonic acid during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound so low after extraction?

A1: Low recovery of this compound is a common issue that can stem from several factors. The most critical factor is the pH of your aqueous solution. This compound is a dicarboxylic acid, and its solubility in organic versus aqueous solvents is highly dependent on its protonation state. Other potential causes include the choice of organic solvent, the formation of emulsions, insufficient mixing or extraction cycles, and potential degradation of the compound.

Q2: What is the optimal pH for extracting this compound into an organic solvent?

A2: To efficiently extract this compound from an aqueous solution into an organic solvent, the pH of the aqueous phase must be acidic. As a general rule, the pH should be adjusted to be at least 2 pH units below the first pKa of the acid. The pKa1 of this compound is approximately 3.15.[1] Therefore, acidifying your aqueous solution to a pH of 1-2 will ensure that the this compound is in its fully protonated, neutral form, which is more soluble in organic solvents.

Q3: How do I extract this compound from an organic solvent into an aqueous solution?

A3: To move this compound from an organic phase to an aqueous phase, you need to deprotonate it to form its water-soluble salt. This is achieved by washing the organic layer with a basic aqueous solution. A solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is typically used. Raising the pH of the aqueous phase to be at least 2 pH units above the second pKa will ensure complete deprotonation.

Q4: I'm seeing a thick, creamy layer between my aqueous and organic phases that won't separate. What is it and how do I get rid of it?

A4: This is an emulsion, a common problem in liquid-liquid extractions, especially when dealing with complex mixtures. Emulsions are suspensions of one liquid within the other and can be stabilized by surfactants or other compounds in your sample. To break an emulsion, you can try the following:

  • Add brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Gentle swirling: Instead of vigorous shaking, try gently inverting the separatory funnel multiple times to minimize emulsion formation.

Q5: Could my this compound be degrading during the extraction process?

A5: While this compound is generally stable, malonic acids and their derivatives can undergo decarboxylation (loss of CO₂) when heated, particularly under acidic conditions.[2][3][4][5] If your extraction protocol involves high temperatures or prolonged exposure to strong acids, this could be a source of product loss. It is advisable to perform extractions at room temperature and to minimize the time the acid spends in a highly acidic solution. Vigorous gas evolution upon acidification of a basic extract of your product could indicate decarboxylation.[6]

Data Presentation

Solubility of this compound and Related Compounds
CompoundSolventSolubility ( g/100 mL)Temperature (°C)
This compound Water9[7]13
MethanolSoluble[1]-
Malonic Acid Water73.5[8]20
Diethyl Ether5.7[8]20
Ethanol57[8]20
Ethyl AcetateSoluble-
Methylmalonic Acid Water67.9[9]25
Diethyl EtherSoluble-
EthanolSoluble-

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound from an Aqueous Solution

This protocol outlines the steps for extracting this compound from an aqueous solution into an organic solvent, followed by back-extraction into a basic aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Acidification:

    • Transfer the aqueous solution containing this compound to a separatory funnel.

    • Slowly add 1 M HCl while periodically checking the pH. Continue adding acid until the pH of the aqueous solution is between 1 and 2.

  • Extraction into Organic Solvent:

    • Add a volume of your chosen organic solvent (e.g., ethyl acetate) to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Drain the upper organic layer containing the this compound into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction at least two more times with fresh organic solvent to maximize recovery. Combine all organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic extracts with a small volume of brine to remove any residual water-soluble impurities. Drain and discard the aqueous brine layer.

  • Back-Extraction into Aqueous Base (Optional, for purification):

    • To purify the this compound, it can be back-extracted into a basic solution.

    • Add a 1 M NaOH or saturated NaHCO₃ solution to the organic extract in the separatory funnel.

    • Gently mix, venting frequently. The this compound will be deprotonated and move into the aqueous layer.

    • Separate the layers and collect the aqueous layer. Repeat the basic extraction on the organic layer to ensure complete transfer.

  • Isolation of this compound:

    • From the organic layer: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude this compound.

    • From the aqueous back-extraction: Cool the basic aqueous extract in an ice bath and re-acidify with 1 M HCl until the pH is 1-2. The this compound may precipitate out of solution. If it does, it can be collected by vacuum filtration. If it does not precipitate, it can be re-extracted into an organic solvent as described in step 2.

Mandatory Visualizations

G start Low Recovery of This compound check_ph Is the pH of the aqueous phase acidic (pH 1-2) for extraction into organic? start->check_ph adjust_ph Adjust pH to 1-2 with 1M HCl check_ph->adjust_ph No ph_ok pH is correct check_ph->ph_ok Yes adjust_ph->check_ph check_solvent Is the organic solvent appropriate? ph_ok->check_solvent solvent_issue Consider a more polar solvent like Ethyl Acetate check_solvent->solvent_issue No solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes solvent_issue->check_solvent check_emulsion Is there an emulsion (cloudy interface)? solvent_ok->check_emulsion break_emulsion Break emulsion: - Add brine - Centrifuge check_emulsion->break_emulsion Yes no_emulsion No emulsion check_emulsion->no_emulsion No break_emulsion->check_emulsion check_cycles Have you performed at least 3 extractions? no_emulsion->check_cycles increase_cycles Perform additional extractions check_cycles->increase_cycles No cycles_ok Sufficient extractions check_cycles->cycles_ok Yes increase_cycles->check_cycles check_degradation Was the extraction performed at elevated temperature? cycles_ok->check_degradation avoid_heat Perform extraction at room temperature check_degradation->avoid_heat Yes heat_ok Extraction at RT check_degradation->heat_ok No avoid_heat->check_degradation end Recovery should improve heat_ok->end

Caption: Troubleshooting workflow for low this compound recovery.

G cluster_0 Acidic Conditions (pH < pKa1) cluster_1 Basic Conditions (pH > pKa2) Acid HOOC-C(CH3)2-COOH (Protonated Form) Soluble in Organic Solvents Base ⁻OOC-C(CH3)2-COO⁻ (Deprotonated Form) Soluble in Aqueous Solutions Acid->Base + 2OH⁻ Base->Acid + 2H⁺

Caption: Acid-base equilibrium of this compound.

G start Start: Aqueous solution with this compound acidify Acidify aqueous phase to pH 1-2 with HCl start->acidify add_organic Add organic solvent (e.g., Ethyl Acetate) acidify->add_organic extract Shake and separate layers add_organic->extract aqueous_waste Aqueous Layer (to be re-extracted or discarded) extract->aqueous_waste organic_layer Organic Layer with protonated this compound extract->organic_layer add_base Wash organic layer with basic solution (e.g., NaHCO3) organic_layer->add_base extract2 Shake and separate layers add_base->extract2 organic_waste Organic Layer (impurities) extract2->organic_waste final_aqueous Aqueous Layer with Dimethylmalonate salt extract2->final_aqueous final_acidify Re-acidify to pH 1-2 to precipitate/re-extract product final_aqueous->final_acidify end Isolated this compound final_acidify->end

Caption: Experimental workflow for liquid-liquid extraction.

References

Technical Support Center: Purification of Crude Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude dimethylmalonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as dimethyl malonate or diethyl malonate.[1]

  • Monomethylated malonic acid: A common byproduct if the methylation reaction is incomplete.

  • Residual solvents: Solvents used in the reaction or extraction steps, such as toluene or ethers.[2]

  • Water: Can be present from aqueous workups or as a byproduct of the reaction.[2]

  • Isobutyric acid: Can be a residual impurity from certain synthetic pathways.[2]

  • Inorganic salts: From the use of bases or acids during the synthesis and neutralization steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification strategies for this compound are:

  • Recrystallization: A highly effective method for removing most impurities. Water is a commonly used solvent for recrystallization.[3]

  • Azeotropic Distillation: Particularly useful for the removal of water, often using a solvent like toluene.[2]

  • Solvent Extraction: Can be used to separate the product from aqueous solutions or to remove certain impurities.[2][4]

  • Distillation (for the ester form): While this compound itself is a solid, its ester derivatives (like dimethyl 2,2-dimethylmalonate) can be purified by vacuum distillation.[3]

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point for pure this compound is typically in the range of 191-193 °C. A broad melting point range or a melting point lower than this can indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Problem: You are experiencing a significant loss of product during the recrystallization process.

Possible CauseSuggested Solution
Too much solvent was used. Add the hot solvent portion-wise until the solid just dissolves. Using an excess of solvent will keep more of your product dissolved even after cooling.[5]
The solution was cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[5]
The product is significantly soluble in the cold solvent. Ensure you are using a suitable recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. If necessary, consider a different solvent or a solvent mixture.
Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[5]
Issue 2: Oily Product or Failure to Crystallize

Problem: The purified this compound appears as an oil or does not crystallize from the solution.

Possible CauseSuggested Solution
Presence of residual solvent. Ensure all solvents from the reaction or extraction have been thoroughly removed. For water removal, azeotropic distillation with toluene is an effective method.[2]
Significant amount of impurities. The presence of impurities can lower the melting point and inhibit crystallization. Consider pre-purification by another method, such as solvent extraction, before attempting recrystallization.
Supersaturated solution. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Incorrect solvent for crystallization. The chosen solvent may not be appropriate. Water is a common choice for this compound.[3] Experiment with different solvents or solvent systems on a small scale.
Issue 3: Product Purity is Still Low After Purification

Problem: Analytical data (e.g., HPLC, GC, melting point) indicates that the this compound is still impure after a single purification step.

Possible CauseSuggested Solution
Co-crystallization of impurities. If an impurity has similar solubility properties to the product, it may crystallize along with it. A second recrystallization may be necessary.
Ineffective purification method for the specific impurity. For impurities with very similar properties, a different purification technique may be required. For example, if you have difficulty separating monomethylated from dimethylated product, a chemical purification step might be necessary.[1]
Thermal decomposition. This compound can be thermally labile.[2] Avoid excessive heating during purification steps. If distillation is used (for the ester), perform it under reduced pressure.
Contamination from equipment. Ensure all glassware and equipment are clean and dry before use.

Quantitative Data Summary

Purification MethodPurity AchievedYieldReference
Recrystallization from deionized water-83%[3]
Azeotropic distillation with toluene followed by crystallization99.5% (titration, HPLC)-[2]
Reduced pressure distillation (of dimethyl 2,2-dimethylmalonate)99.95%95%[3]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is a general guideline and may need to be optimized for your specific crude material.

  • Dissolution: In a suitable flask, add the crude this compound. Heat a separate container of deionized water to boiling. Add the hot water to the crude product in small portions with stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Azeotropic Removal of Water with Toluene

This protocol is based on a procedure described for malonic acids.[2]

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the crude, wet this compound in toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. The water-toluene azeotrope will distill, and the water will be collected in the Dean-Stark trap while the toluene returns to the flask.

  • Completion: Continue the distillation until no more water is collected in the trap.

  • Product Isolation: Allow the mixture to cool. The anhydrous this compound should precipitate. The crystals can then be collected by filtration, washed with dry toluene, and dried under vacuum.[2]

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Product Crude this compound Add_Hot_Solvent Add Hot Solvent (e.g., Water) Crude_Product->Add_Hot_Solvent Dissolved_Solution Hot, Saturated Solution Add_Hot_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Crystals Pure this compound Crystals Drying->Pure_Crystals Azeotropic_Distillation_Workflow Crude_Product Crude, Wet This compound Add_Toluene Add Toluene Crude_Product->Add_Toluene Setup Setup Dean-Stark Apparatus Add_Toluene->Setup Reflux Heat to Reflux Setup->Reflux Water_Removal Collect Water in Trap Reflux->Water_Removal Cooling Cool Solution Water_Removal->Cooling Distillation Complete Precipitation Precipitation of Product Cooling->Precipitation Filtration Filter Crystals Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Pure_Product Anhydrous this compound Drying->Pure_Product

References

Best practices for the storage and handling of Dimethylmalonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe storage and handling of Dimethylmalonic acid. This resource is intended for researchers, scientists, and drug development professionals.

Storage & Handling Best Practices

Proper storage and handling of this compound are crucial for ensuring its stability, purity, and the safety of laboratory personnel.

Summary of Storage and Handling Recommendations
ParameterRecommendationSource(s)
Storage Temperature 2-8°C for long-term storage. Can be stored at room temperature under standard ambient conditions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon) as it is moisture-sensitive.
Container Keep in a tightly closed, properly labeled container.[2]
Storage Location Store in a dry, cool, and well-ventilated area. Avoid direct sunlight and heat sources.[3][4][5]
Incompatible Materials Bases, oxidizing agents, and reducing agents.[6]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. In case of dust, use a dust mask (e.g., N95).[7][8]

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_retrieve Retrieve from Storage prep_workspace->handling_retrieve handling_weigh Weigh in Ventilated Area handling_retrieve->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve storage_seal Tightly Seal Container handling_dissolve->storage_seal storage_dispose Dispose of Waste Properly handling_dissolve->storage_dispose storage_store Return to Designated Storage storage_seal->storage_store

Caption: A logical workflow for the safe handling of this compound, from preparation to storage.

Troubleshooting Guide

Encountering issues during experiments is common. This guide addresses specific problems that may arise when working with this compound.

Q1: My this compound appears clumpy or wet. Can I still use it?

A1: this compound is moisture-sensitive. Clumping or a wet appearance suggests that it has absorbed moisture from the atmosphere. This can affect the accuracy of weighing and may impact reaction stoichiometry.

  • Troubleshooting Steps:

    • Drying: You can try drying the material under a vacuum. However, be cautious as heating may cause decomposition.

    • Quantification: If you must use it, consider quantifying the material's purity (e.g., by qNMR) to adjust the amount used in your reaction.

    • Best Practice: For best results, it is recommended to use a fresh, unopened container of the acid. Always store it in a desiccator or under an inert atmosphere after opening.

Q2: I am seeing poor solubility of this compound in my solvent system. What can I do?

A2: this compound is a white crystalline solid[9]. Its solubility can be influenced by the solvent, pH, and temperature.

  • Troubleshooting Steps:

    • Solvent Choice: While soluble in water and some organic solvents, you may need to try a different solvent system. Polar aprotic solvents are often a good starting point.

    • pH Adjustment: As a dicarboxylic acid, its solubility in aqueous solutions will increase with the addition of a base to form the carboxylate salt. Be mindful that this will deprotonate your acid, which may or may not be desired for your reaction.

    • Gentle Heating: Gentle warming can aid dissolution. However, avoid excessive heat as it may lead to decarboxylation or other degradation.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

Q3: My reaction with this compound is not proceeding to completion or is giving low yields.

A3: This could be due to several factors, including reagent purity, reaction conditions, or side reactions.

  • Troubleshooting Steps:

    • Reagent Purity: As mentioned in Q1, ensure your this compound is dry and pure. The same applies to all other reagents and solvents.

    • Base Choice (if applicable): If your reaction involves deprotonation of the acid, the choice and amount of base are critical. Ensure you are using a sufficiently strong and non-nucleophilic base if you only want to deprotonate the carboxylic acid protons.

    • Reaction Temperature: Some reactions require specific temperature control. If the reaction is exothermic, ensure adequate cooling. If it requires energy input, ensure uniform heating.

    • Incompatible Materials: Recall that this compound is incompatible with strong oxidizing and reducing agents[6]. Ensure your reaction components do not fall into these categories unless it is the intended transformation.

Hypothetical Experimental Workflow: Esterification of this compound

This workflow illustrates a common synthetic procedure and highlights potential troubleshooting points.

G Workflow for Esterification of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Combine this compound, Alcohol, and Solvent setup_catalyst Add Acid Catalyst setup_reagents->setup_catalyst ts1 Poor Solubility? setup_reagents->ts1 reaction_heat Heat to Reflux setup_catalyst->reaction_heat reaction_monitor Monitor by TLC/GC/LC-MS reaction_heat->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool ts2 Reaction Stalled? reaction_monitor->ts2 workup_quench Quench with Base workup_cool->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry ts3 Product in Aqueous Layer? workup_extract->ts3 workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Chromatography/Distillation workup_concentrate->workup_purify

Caption: A typical experimental workflow for the esterification of this compound with troubleshooting checkpoints.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this compound can cause skin and serious eye irritation[7]. Some sources also indicate it may cause respiratory irritation[9]. Always handle it in a well-ventilated area and wear appropriate PPE.

Q2: What should I do in case of accidental skin or eye contact?

A2:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[7].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7].

Q3: How should I dispose of waste this compound?

A3: Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is often recommended to use a licensed professional waste disposal service[10]. Do not let the product enter drains[7][10].

Q4: Can this compound undergo decarboxylation?

A4: Like other malonic acids, this compound can undergo decarboxylation upon heating, although it is generally more stable than malonic acid itself due to the presence of the two methyl groups. The melting point is reported to be around 191-193 °C[1][8]. Significant decomposition may occur at or above this temperature.

Q5: Is this compound carcinogenic?

A5: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

How to prevent the decomposition of Dimethylmalonic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to prevent the decomposition of dimethylmalonic acid and its derivatives. Find answers to common problems and follow detailed protocols to ensure the stability and integrity of your compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound and its derivatives?

A1: The most common decomposition pathway is decarboxylation, where a carboxyl group is lost as carbon dioxide (CO₂).[1] This reaction is particularly favored by heat and occurs readily in β-keto acids and malonic acid derivatives through a cyclic, concerted transition state.[1][2] For ester derivatives, hydrolysis back to the dicarboxylic acid is another potential degradation route.[3][4]

Q2: My experiment involving a this compound derivative has a very low yield. What is the most likely cause?

A2: Low yields are frequently due to unintentional decarboxylation.[5] This can be triggered by excessive heat during reaction workup or purification steps.[6] The presence of strong acids, even during neutralization, can also catalyze this decomposition.[5] It is critical to maintain low temperatures and controlled pH throughout your process.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure long-term stability, solid this compound should be stored at 2-8°C.[7] For solutions, store at -20°C for up to three years (as a powder) or at -80°C for up to one year when dissolved in a solvent.[8] Always refer to the supplier's specific recommendations.

Q4: I am working with a dimethylmalonate ester. How can I prevent its hydrolysis during saponification workup?

A4: To prevent hydrolysis of the desired mono-ester or incomplete hydrolysis of a di-ester, careful control of reaction conditions is necessary. Avoid using different alcohols in the reaction mixture than the alcohol of the ester to prevent transesterification.[5][9] For mono-hydrolysis of symmetric diesters, specific protocols using reagents like t-BuNH₂/MeOH/H₂O with LiBr have been shown to be effective and clean.[10]

Q5: Why is my purified this compound derivative an oil instead of the expected solid?

A5: While many substituted malonic acids are crystalline solids, some are oils at room temperature.[5] If you have confirmed the purity of your compound, this may be its natural physical state. However, if you suspect impurities, ensure that all solvents have been thoroughly removed under a high vacuum. If residual starting materials or byproducts are present, purification by column chromatography may be required, but prolonged exposure to acidic silica gel should be avoided.[5]

Troubleshooting Guides

Guide 1: Diagnosing Low Yield After Saponification and Acidic Workup

Problem: The final yield of my substituted this compound is significantly lower than expected after hydrolyzing the ester and performing an acidic workup. The primary isolated product appears to be the decarboxylated version.

Possible Cause Troubleshooting & Optimization
Excessive Heat During Workup After saponification, perform the acidification step in an ice bath to maintain a temperature between 0-5°C.[5] When concentrating the final product, use a rotary evaporator with a water bath temperature set to 30°C or lower.[5] A patent for malonic acid production advises keeping the temperature below 70°C, and preferably between 50-70°C, to minimize decomposition.[6]
Strongly Acidic Conditions Use a milder acid for neutralization, such as a saturated aqueous solution of ammonium chloride or citric acid.[5] Add the acid slowly and dropwise while vigorously stirring and monitoring the pH. Aim for a final pH that is just acidic enough to protonate the carboxylates (typically pH 1-2) without creating an excessively harsh environment.[5]
Inefficient Extraction This compound has moderate water solubility (90 g/L at 13°C).[7] Ensure you perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous layer.
Inherent Instability of the Derivative Certain substituents, particularly aryl groups, can make the malonic acid derivative more susceptible to decarboxylation compared to alkyl groups.[5][11] If your derivative is known to be unstable, minimize the time it spends in the acidic aqueous phase and proceed to extraction and drying as quickly as possible.
Guide 2: Identifying Unexpected Side Products in a Reaction Mixture

Problem: My final product contains significant impurities alongside the desired this compound derivative.

Possible Cause Troubleshooting & Optimization
Incomplete Hydrolysis (Saponification) Sterically hindered esters may be resistant to complete saponification, leaving a mixture of the diacid, monoester, and starting material.[5] Increase the reaction time or gently heat the reaction (e.g., to 70°C for 1 hour) and monitor its progress by TLC or LC-MS until the starting material is fully consumed.[5]
Transesterification This occurs if the alcohol used as a solvent is different from the ester's alcohol group (e.g., using methanol to saponify an ethyl ester).[5] Always match the solvent to the ester group (e.g., use ethanol for ethyl esters) or use a non-alcoholic solvent like THF if the reaction conditions permit.[9]
Dialkylation (During Synthesis) In a malonic ester synthesis, using an excess of the alkylating agent or a highly reactive one can lead to the formation of a disubstituted byproduct.[9] To favor mono-alkylation, it is often better to use a slight excess of the malonic ester relative to the alkylating agent.[9]

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

Property Value Source(s)
Molecular Formula C₅H₈O₄ [7]
Molecular Weight 132.11 g/mol [12]
Appearance White crystalline solid [7]
pKa (at 25°C) 3.15 [7]
Water Solubility (at 13°C) 90 g/L [7]
Recommended Solid Storage 2-8°C [7]

| Recommended Solution Storage | -80°C (for 1 year) |[8] |

Table 2: Qualitative Impact of Various Factors on the Stability of Substituted Malonic Acids

Factor Condition Impact on Stability Prevention Strategy Source(s)
Temperature > 50-70°C High Risk of Decarboxylation Maintain low temperatures (0-30°C) during workup and purification. [5][6]
pH Strongly Acidic (pH < 1) Increased Rate of Decarboxylation Use milder acids for neutralization; avoid excess acid. [5]
pH Basic (during saponification) Risk of Hydrolysis/Transesterification Use appropriate stoichiometry and solvents; monitor reaction completion. [5][9]
Substituents Aryl Groups Generally Less Stable Handle with extra care, minimize time under harsh conditions. [5][11]

| Substituents | Alkyl Groups | Moderately Stable | Follow standard temperature and pH control procedures. |[5] |

Experimental Protocols

Protocol 1: Recommended Procedure for Saponification and Workup of a Dialkyl Dimethylmalonate

This protocol is designed to minimize decomposition during the critical hydrolysis and workup stages.

  • Saponification:

    • Dissolve the dialkyl dimethylmalonate (1.0 equiv) in the corresponding alcohol (e.g., methanol for dimethyl ester, ethanol for diethyl ester) to a concentration of approximately 2 M.

    • Add a 6 M aqueous solution of NaOH or KOH (2.5 to 5.0 equiv).

    • Stir the mixture at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction by TLC or LC-MS until all starting material is consumed.[5]

  • Cooling:

    • Once the reaction is complete, cool the mixture in an ice-water bath to 0-5°C.[5]

  • Acidification:

    • While stirring vigorously, slowly add a cold (0-5°C) 1 M HCl solution or a saturated solution of a milder acid like citric acid.[5]

    • Monitor the pH with a calibrated meter or pH paper, stopping the addition once the pH reaches ~1. Do not overshoot.

  • Extraction:

    • Immediately extract the cold aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Crucially, ensure the rotary evaporator's water bath temperature does not exceed 30°C. [5]

  • Purification:

    • The crude product can be purified by recrystallization. If column chromatography is necessary, consider using a minimally acidic mobile phase and do not let the compound sit on the silica gel for an extended period.

Protocol 2: General HPLC Method for Monitoring Stability

This method can be used to quantify the remaining this compound derivative and detect the formation of its decarboxylated byproduct over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate. (This gradient should be optimized for your specific derivative).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and potential byproducts absorb (e.g., 210 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) and inject. Create a standard curve for accurate quantification.

Visualizations

DecompositionPathway cluster_main Primary Decomposition Pathway Start This compound (or Derivative) Intermediate Cyclic Transition State (Enol Intermediate) Start->Intermediate Heat / H⁺ Product Decarboxylated Product (Substituted Acetic Acid) Intermediate->Product CO2 CO₂ Intermediate->CO2 Loss of CO₂

Caption: The thermal or acid-catalyzed decarboxylation pathway.

TroubleshootingWorkflow Start Low Yield of This compound Derivative CheckTemp Was workup temperature > 30°C? Start->CheckTemp CheckAcid Was a strong acid (e.g., conc. HCl) used for neutralization? CheckTemp->CheckAcid No CauseHeat Primary Cause: Thermal Decarboxylation CheckTemp->CauseHeat Yes CheckExtraction Were fewer than 3 extractions performed? CheckAcid->CheckExtraction No CauseAcid Primary Cause: Acid-Catalyzed Decarboxylation CheckAcid->CauseAcid Yes CauseExtraction Possible Cause: Poor Product Recovery CheckExtraction->CauseExtraction Yes SolutionHeat Solution: Use ice bath for acidification. Keep rotovap temp ≤ 30°C. CauseHeat->SolutionHeat SolutionAcid Solution: Use mild acid (e.g., citric acid). Add slowly, monitor pH. CauseAcid->SolutionAcid SolutionExtraction Solution: Perform at least 3 extractions with a suitable solvent. CauseExtraction->SolutionExtraction

Caption: A decision tree for troubleshooting low product yield.

Factors Key Factors Promoting Decomposition Decomp Decarboxylation Temp Excessive Heat (> 50°C) Temp->Decomp pH Strongly Acidic Conditions (pH < 1) pH->Decomp Substituent Destabilizing Substituents (e.g., Aryl Groups) Substituent->Decomp

Caption: Factors influencing this compound derivative stability.

References

Resolving solubility issues with Dimethylmalonic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with dimethylmalonic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a dicarboxylic acid, meaning it has two carboxylic acid functional groups.[1] Its structure makes it a solid at room temperature with limited solubility in water, especially at acidic pH.[1] For many biological and pharmaceutical applications, preparing a stable, homogenous solution in an aqueous buffer is a critical first step.

Q2: What are the key factors influencing the solubility of this compound?

A2: The primary factors are:

  • pH: As a dicarboxylic acid, its solubility is highly dependent on the pH of the buffer.

  • Temperature: Generally, solubility increases with temperature.

  • Buffer composition: The type and concentration of buffer salts can impact solubility.

  • Presence of co-solvents: Organic solvents miscible with water can enhance solubility.

Q3: What are the pKa values of this compound?

A3: this compound has two pKa values corresponding to the dissociation of its two carboxylic acid protons. The first pKa (pKa1) is approximately 3.15. The second pKa (pKa2) is less commonly reported but is expected to be around 6.0, similar to other malonic acid derivatives. Understanding these pKa values is crucial for preparing solutions at a pH where the more soluble deprotonated forms predominate.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound increases significantly as the pH of the solution rises above its pKa values. At a pH below pKa1 (~3.15), the acid is primarily in its fully protonated, less soluble form (H₂A). As the pH increases above pKa1, the first proton dissociates, forming the monoanion (HA⁻), which is more soluble. As the pH surpasses pKa2 (~6.0), the second proton dissociates, resulting in the highly soluble dianion (A²⁻). Therefore, to dissolve this compound effectively, the buffer pH should ideally be above 7.

Q5: Can I use organic co-solvents to improve solubility?

A5: Yes, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or methanol can be used to prepare a concentrated stock solution.[2] This stock solution can then be diluted into the aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the biological assay or cause precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound does not dissolve in the aqueous buffer. The pH of the buffer is too low (below the pKa values).Increase the pH of the buffer to above 7.0. At this pH, the dimethylmalonate dianion, which is significantly more soluble, will be the predominant species.
The concentration of this compound exceeds its solubility limit at the given temperature.Gently warm the solution while stirring. Be cautious not to degrade the compound if it is heat-sensitive.
The buffer concentration is too low to maintain the desired pH upon addition of the acidic compound.Use a buffer with a higher buffering capacity or pre-adjust the pH of the this compound solution before adding it to the final buffer.
Precipitation occurs after initially dissolving the compound. The pH of the solution has dropped after the addition of the acidic this compound.Re-adjust the pH of the final solution to the desired level using a suitable base (e.g., NaOH).
The buffer contains counter-ions that form an insoluble salt with dimethylmalonate (e.g., high concentrations of calcium in a phosphate buffer).[3][4]If possible, switch to a buffer system that does not contain problematic counter-ions (e.g., Tris or HEPES). If using a phosphate buffer with divalent cations is necessary, try lowering the concentration of either the this compound or the divalent cations.
The temperature of the solution has decreased, causing the compound to crash out.Maintain the solution at a constant, slightly elevated temperature if the experimental protocol allows.
The solution is cloudy or opalescent. Micro-precipitates or an emulsion has formed, possibly due to the use of a co-solvent.Sonicate the solution to aid in the dispersion and dissolution of fine particles. Ensure the final concentration of any organic co-solvent is minimal.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₄[5]
Molecular Weight132.11 g/mol [5]
Melting Point191-193 °C[6]
pKa1~3.15 (at 25 °C)
pKa2~6.0 (estimated)
Water Solubility90 g/L (at 13 °C)[5]
Solubility in DMSO~60 mg/mL[2]

Table 2: Estimated Solubility of this compound at Different pH Values

pHPredominant SpeciesExpected Relative Solubility
< 2H₂A (neutral acid)Low
3.15H₂A ≈ HA⁻Moderate
4-5HA⁻ (monoanion)Good
> 7A²⁻ (dianion)High

Note: This table is illustrative and based on the Henderson-Hasselbalch principle. Actual solubility values should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Solution in 50 mM Phosphate Buffer (pH 7.4)

Materials:

  • This compound (solid)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Prepare the 50 mM Phosphate Buffer (pH 7.4): a. Dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a final concentration of 50 mM. b. Place the solution on a stir plate and monitor the pH. c. Adjust the pH to 7.4 using 0.1 M NaOH or 0.1 M HCl as needed. d. Bring the final volume to the desired amount with deionized water.

  • Dissolve the this compound: a. Weigh the required amount of this compound to make a 10 mM solution. b. In a separate beaker, add the weighed this compound to a volume of the prepared phosphate buffer that is less than the final desired volume (e.g., 80% of the final volume). c. Stir the solution on a stir plate. The this compound should dissolve readily at this pH. d. If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied. e. Once fully dissolved, allow the solution to cool to room temperature.

  • Final pH Adjustment and Volume: a. Check the pH of the this compound solution. If it has shifted, carefully re-adjust it to 7.4 with 0.1 M NaOH or 0.1 M HCl. b. Quantitatively transfer the solution to a volumetric flask. c. Bring the solution to the final desired volume with the phosphate buffer. d. Mix thoroughly.

Protocol 2: Using a Co-solvent for a Concentrated Stock Solution

  • Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO): a. Weigh the appropriate amount of this compound. b. Dissolve it in a small volume of DMSO. Sonication may aid dissolution.

  • Dilute the Stock Solution into the Aqueous Buffer: a. Add the desired volume of the aqueous buffer to your experimental vessel. b. While vortexing or stirring the buffer, add the required small volume of the DMSO stock solution to achieve the final desired concentration. c. Ensure the final DMSO concentration is compatible with your assay (typically <1%).

Mandatory Visualizations

G Figure 1. pH-Dependent Equilibrium of this compound cluster_0 pH < pKa1 (~3.15) cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 (~6.0) H2A This compound (H₂A) Low Solubility HA_minus Monobasic Dimethylmalonate (HA⁻) More Soluble H2A->HA_minus + OH⁻ - H₂O HA_minus->H2A + H⁺ A2_minus Dibasic Dimethylmalonate (A²⁻) High Solubility HA_minus->A2_minus + OH⁻ - H₂O A2_minus->HA_minus + H⁺

Figure 1. pH-Dependent Equilibrium of this compound

G Figure 2. Troubleshooting Workflow for this compound Solubility decision decision process process solution solution issue issue start Start: Prepare Dimethylmalonic Acid in Aqueous Buffer dissolved Does it dissolve? start->dissolved precipitate Precipitation or Cloudiness Occurs dissolved->precipitate No success Solution Prepared Successfully dissolved->success Yes check_ph Check Buffer pH precipitate->check_ph ph_low Is pH < 7? check_ph->ph_low increase_ph Increase Buffer pH to > 7.0 and attempt to redissolve ph_low->increase_ph Yes consider_temp Consider Gentle Warming (30-40°C) ph_low->consider_temp No dissolved2 Does it dissolve? increase_ph->dissolved2 dissolved2->consider_temp No dissolved2->success Yes dissolved3 Does it dissolve? consider_temp->dissolved3 check_buffer Check for Incompatible Buffer Components (e.g., Ca²⁺ in Phosphate Buffer) dissolved3->check_buffer No dissolved3->success Yes incompatible Are incompatible ions present? check_buffer->incompatible change_buffer Change Buffer System (e.g., to Tris or HEPES) incompatible->change_buffer Yes use_cosolvent Prepare Concentrated Stock in DMSO and Dilute incompatible->use_cosolvent No change_buffer->start use_cosolvent->success failure Consult Further Technical Support

Figure 2. Troubleshooting Workflow for this compound Solubility

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Dimethylmalonic Acid and Malonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical properties and reactivity of dimethylmalonic acid and its parent compound, malonic acid. Understanding the distinct characteristics imparted by the gem-dimethyl substitution is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document summarizes key differences in their reactivity in fundamental organic reactions, supported by available data and detailed experimental protocols.

Introduction: Structural and Electronic Differences

Malonic acid, a simple dicarboxylic acid, is a versatile building block in organic synthesis. Its reactivity is largely defined by the two carboxylic acid groups and the active methylene group (α-carbon) situated between them. This compound, as its name suggests, is a derivative where the two hydrogens of the active methylene group are replaced by methyl groups. This seemingly simple structural modification has profound implications for the molecule's steric and electronic properties, leading to significant differences in its chemical behavior.

Table 1: Comparison of Physicochemical Properties

PropertyMalonic AcidThis compoundReference(s)
Structure CH₂(COOH)₂(CH₃)₂C(COOH)₂N/A
Molar Mass 104.06 g/mol 132.11 g/mol [1][2]
pKa1 2.83~3.1 (estimated)[1]
pKa2 5.69~6.0 (estimated)[1]
Melting Point 135-137 °C (decomposes)191-193 °C[1]
Solubility in Water 763 g/LSoluble[1]

The methyl groups in this compound introduce steric bulk around the α-carbon and also exert a modest electron-donating inductive effect. These factors are central to understanding the comparative reactivity discussed in the following sections.

Comparative Reactivity in Key Chemical Reactions

Acidity

The acidity of the carboxylic acid protons is influenced by the electronic environment. In malonic acid, the two carboxyl groups are electron-withdrawing, which stabilizes the carboxylate anion and contributes to its acidity. The pKa1 of malonic acid is 2.83.[1] In this compound, the electron-donating methyl groups slightly destabilize the carboxylate anion, making it a weaker acid compared to malonic acid.

A key difference lies in the acidity of the α-protons. The methylene protons of malonic acid are significantly acidic (pKa ≈ 13 in its ester form) due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups.[3] This high acidity is the cornerstone of its utility in reactions like the malonic ester synthesis. This compound, lacking these α-protons, cannot be deprotonated at the α-carbon and therefore cannot form an enolate in the same manner.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Malonic acid is a classic substrate for this reaction, often catalyzed by a weak base like pyridine or piperidine.[4] The reaction proceeds through the formation of an enolate from the active methylene group.

Reaction Scheme:

  • Malonic Acid: Reacts readily with aldehydes and ketones in the presence of a base to form α,β-unsaturated carboxylic acids after decarboxylation.[4]

  • This compound: Does not undergo the Knoevenagel condensation under typical conditions because it lacks the acidic α-protons necessary to form the required enolate intermediate.

Experimental Data Summary:

Direct comparative quantitative data for the Knoevenagel condensation is not applicable as this compound is generally unreactive as the active methylene component. However, various studies report high yields for the condensation of malonic acid with a range of aldehydes.[5]

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. It involves the alkylation of a malonate ester enolate followed by hydrolysis and decarboxylation.[3][6]

Reaction Scheme:

  • Malonic Esters (e.g., diethyl malonate): Can be mono- or di-alkylated at the α-carbon due to the presence of two acidic protons.[6]

  • Dimethylmalonic Esters (e.g., diethyl dimethylmalonate): Cannot be further alkylated at the α-carbon as there are no acidic protons. However, they can be used to synthesize α,α-disubstituted propionic acids if the dimethylmalonate itself is the desired starting material.

The steric hindrance from the gem-dimethyl group in dimethylmalonate can also influence the reactivity of the ester carbonyls towards nucleophiles in subsequent steps like hydrolysis, potentially requiring more forcing conditions.

Decarboxylation

Both malonic acid and this compound undergo decarboxylation upon heating, typically losing one molecule of carbon dioxide to form a carboxylic acid.

Reaction Scheme:

  • Malonic Acid: Decarboxylates to acetic acid and carbon dioxide. This process is relatively facile.[7]

  • This compound: Decarboxylates to isobutyric acid and carbon dioxide.

Table 2: Representative Data on Decarboxylation of a Disubstituted Malonic Acid

SubstrateConditionsProductYieldReference
2,2-Dipropylmalonic acidMicrowave, 200W, 180-190°C, 3-10 min2-Propylpentanoic acidQuantitative[9]

This data suggests that while the substitution pattern influences reactivity, decarboxylation of disubstituted malonic acids can be achieved in high yield under appropriate conditions.

Experimental Protocols

The following are representative experimental protocols for key reactions involving malonic acid and its derivatives.

Knoevenagel Condensation of Malonic Acid with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated carboxylic acid.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated carboxylic acid.

(This protocol is a general representation and specific conditions may vary based on the substrate.)

Malonic Ester Synthesis: Alkylation of Diethyl Malonate

Objective: To synthesize a mono- or di-alkylated malonic ester.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide (e.g., ethyl bromide)

  • Diethyl ether (for extraction)

  • Brine solution

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add diethyl malonate dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, add the alkyl halide dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated malonic ester, which can be purified by distillation.

(For dialkylation, a second equivalent of base and alkyl halide can be added after the first alkylation is complete.)

Visualizing Reaction Pathways

To illustrate the fundamental differences in reactivity, the following diagrams depict the initial steps of two key reactions.

Knoevenagel_Initiation cluster_malonic Malonic Acid cluster_dimethylmalonic This compound ma Malonic Acid (has α-H) ma_enolate Enolate Intermediate (stabilized) ma->ma_enolate + Base product Knoevenagel Product ma_enolate->product + Aldehyde -> Condensation dma This compound (no α-H) no_reaction No Enolate Formation dma->no_reaction + Base no_product No Condensation no_reaction->no_product No Reaction

Caption: Initial step of the Knoevenagel condensation.

Malonic_Ester_Synthesis_Alkylation cluster_diethyl_malonate Diethyl Malonate cluster_diethyl_dimethylmalonate Diethyl Dimethylmalonate dem Diethyl Malonate (has α-H) dem_enolate Enolate dem->dem_enolate + Base dem_alkylated Alkylated Product dem_enolate->dem_alkylated + R-X (Alkylation) dedm Diethyl Dimethylmalonate (no α-H) no_alkylation No Further α-Alkylation dedm->no_alkylation + Base

References

A Comparative Guide to Validated Methods for the Quantification of Dimethylmalonic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of dimethylmalonic acid (DMMA) in biological samples. The primary focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. Due to the limited number of studies specifically validating methods for this compound, this guide draws upon established methods for the analysis of dicarboxylic acids, including DMMA.

Method Comparison

The quantification of this compound in biological matrices such as urine and serum is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for similar analytes, validated methods specifically for DMMA are not readily found in the current literature. No validated Enzyme-Linked Immunosorbent Assays (ELISA) for this compound have been identified.

The most robustly described method is based on GC-MS analysis following extraction and derivatization of the analyte. A key advantage of GC-MS is its ability to resolve and quantify a wide range of organic acids simultaneously.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection and quantification.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Sample Types Urine, Serum, PlasmaPotentially Urine, Serum, Plasma (method adaptation required)
Derivatization Required (e.g., silylation)May not be required, but can improve sensitivity.
Validation Data for DMMA Mentioned in broader dicarboxylic acid assays[1].Not specifically available in the reviewed literature.
Advantages Established methodology for organic acid profiling, capable of analyzing multiple dicarboxylic acids in a single run.High sensitivity and specificity, potentially shorter analysis times.
Disadvantages Requires derivatization, which adds a step to sample preparation.Lack of readily available, validated protocols specifically for DMMA.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This protocol is based on the established methodology for the analysis of urinary organic acids, including dicarboxylic acids like this compound[1].

1. Sample Preparation (Extraction)

  • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Extract the organic acids with two portions of 5 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic ions for bis(trimethylsilyl) dimethylmalonate: The mass spectrum of the bis(trimethylsilyl) ester of this compound would be monitored. Key ions would be determined from a standard injection. For reference, the bis(trimethylsilyl) ester of malonic acid shows characteristic ions at m/z 147 and 73[2]. The mass spectrum for bis(trimethylsilyl) dimethylmalonate is also available in public databases.

4. Quantification

  • Create a calibration curve by analyzing standards of known this compound concentrations prepared in a similar manner to the samples.

  • Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidification (pH 1) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporation to Dryness extract->evaporate add_reagents Add BSTFA + Pyridine evaporate->add_reagents heat Heating (60°C, 30 min) add_reagents->heat gcms GC-MS Analysis heat->gcms data Data Processing & Quantification gcms->data

Figure 1: General experimental workflow for the GC-MS analysis of this compound in urine.

xenobiotic_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DMMA This compound (Xenobiotic) hydroxylation Hydroxylation, etc. (e.g., Cytochrome P450) DMMA->hydroxylation Functionalization excretion Excretion (Urine/Bile) DMMA->excretion Direct Excretion (minor pathway) conjugation Conjugation (e.g., Glucuronidation, Sulfation) hydroxylation->conjugation Increased Polarity conjugation->excretion Water-Soluble Conjugate

Figure 2: Generalized pathway for the metabolism and excretion of xenobiotics like this compound.

References

The Gold Standard: Why Isotopically Labeled Dimethylmalonic Acid Excels as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of isotopically labeled dimethylmalonic acid and its alternatives, supported by experimental data and detailed protocols, to facilitate an informed selection for your analytical assays.

Stable isotope-labeled (SIL) internal standards, such as deuterated this compound (e.g., this compound-d6), are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide will delve into the performance advantages of using an isotopically labeled internal standard compared to a common alternative: a structural analog.

Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards

The primary advantage of an isotopically labeled internal standard lies in its ability to mimic the analyte throughout the analytical process, leading to superior accuracy and precision. A structural analog, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to less reliable results.

Table 1: Comparison of Assay Performance with Different Internal Standards

Performance MetricIsotopically Labeled Internal Standard (e.g., Analyte-d6)Structural Analog Internal StandardRationale
Accuracy (% Bias) Typically < 5%Can be > 15%The SIL standard co-elutes and experiences the same matrix effects as the analyte, providing more effective normalization.[2]
Precision (%RSD) < 10%Often > 15%The near-identical chemical behavior of the SIL standard minimizes variability introduced during sample processing.[3][4]
Recovery Closely tracks analyte recoveryMay differ significantly from analyte recoveryDifferences in polarity and structure can lead to differential extraction efficiencies between the analog and the analyte.
Matrix Effect Compensates effectivelyInadequate compensationThe SIL standard is affected by ion suppression or enhancement in the same way as the analyte due to identical ionization properties.[1]

Table 2: Quantitative Performance Data from a Comparative Study

The following data, adapted from a study on a similar small molecule, illustrates the significant improvement in assay performance when switching from a structural analog to a stable isotope-labeled internal standard.

Internal Standard TypeMean Bias (%)Relative Standard Deviation (%RSD)
Structural Analog12.5%18.2%
Isotopically Labeled (Deuterated)2.1%6.5%

Experimental Protocols

To provide a practical understanding, detailed methodologies for both approaches are outlined below. The protocols are based on the well-documented analysis of a similar dicarboxylic acid, methylmalonic acid (MMA), in a biological matrix.

Protocol 1: Analysis using Isotopically Labeled this compound-d6 (LC-MS/MS)

This protocol describes a robust method for the quantification of this compound in serum or plasma using its deuterated analog as the internal standard.

1. Sample Preparation:

  • To 100 µL of serum or plasma, add 10 µL of the this compound-d6 internal standard working solution.
  • Perform a protein precipitation by adding 300 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate this compound from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Monitoring Mode: Multiple Reaction Monitoring (MRM).
  • Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and this compound-d6.

Protocol 2: Analysis using a Structural Analog Internal Standard (GC-MS)

This protocol outlines a general method for the analysis of dicarboxylic acids using a structural analog, such as ethylmalonic acid, as the internal standard. This method requires a derivatization step to make the analytes volatile for gas chromatography.

1. Sample Preparation:

  • To 100 µL of serum or plasma, add 10 µL of the ethylmalonic acid internal standard working solution.
  • Perform a liquid-liquid extraction with ethyl acetate after acidification of the sample.
  • Evaporate the organic layer to dryness.
  • Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatography (GC):
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient to separate the derivatized organic acids.
  • Injection Mode: Splitless.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and ethylmalonic acid.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Logical Comparison of Internal Standard Types cluster_SIL Properties of Isotopically Labeled IS cluster_Analog Properties of Structural Analog IS IS_Choice Choice of Internal Standard SIL_IS Isotopically Labeled IS (e.g., this compound-d6) IS_Choice->SIL_IS Analog_IS Structural Analog IS (e.g., Ethylmalonic acid) IS_Choice->Analog_IS SIL_Prop1 Identical Chemical Properties Analog_Prop1 Similar but not Identical Structure SIL_Prop2 Co-elution with Analyte SIL_Prop1->SIL_Prop2 SIL_Prop3 Compensates for Matrix Effects SIL_Prop2->SIL_Prop3 Result_High High Accuracy & Precision SIL_Prop3->Result_High Analog_Prop2 Different Retention Time Analog_Prop1->Analog_Prop2 Analog_Prop3 Incomplete Matrix Effect Compensation Analog_Prop2->Analog_Prop3 Result_Low Lower Accuracy & Precision Analog_Prop3->Result_Low

Caption: Logical flow comparing deuterated vs. analog internal standards.

References

A Comparative Analysis of the Biological Activity of Dicarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the multifaceted biological roles of dicarboxylic acids, presenting key quantitative data on their enzymatic interactions and influence on cellular signaling pathways.

Dicarboxylic acids, organic compounds characterized by the presence of two carboxylic acid functional groups, are not merely simple metabolic intermediates but also active modulators of key biological processes. Their diverse pharmacological effects, ranging from enzyme inhibition to the regulation of inflammatory signaling, have positioned them as molecules of significant interest in the fields of drug discovery and cosmetic science. This guide provides a comparative analysis of the biological activities of prominent dicarboxylic acids, supported by experimental data and detailed methodologies to aid researchers in their exploration of these versatile compounds.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison of the efficacy of different dicarboxylic acids across various biological targets, the following table summarizes key quantitative data from experimental studies.

Dicarboxylic AcidTarget Enzyme/ProcessBiological ActivityQuantitative Value (IC50/Ki)Reference
Succinic Acid Cytochrome P450 3A4 (CYP3A4)Non-competitive InhibitionIC50: 12.82 µM; Ki: 6.18 µM[1][2]
Cytochrome P450 2D6 (CYP2D6)Competitive InhibitionIC50: 14.53 µM; Ki: 7.40 µM[1][2]
Cytochrome P450 2C9 (CYP2C9)Competitive InhibitionIC50: 19.60 µM; Ki: 9.48 µM[1][2]
Azelaic Acid Thioredoxin ReductaseCompetitive InhibitionInhibition increases with chain length (C6 > C9 > C10 > C12)[3]
Normal Fibroblasts (3T3 cell line)CytotoxicityIC50: 85.28 µg/mL
Malonic Acid Succinate DehydrogenaseCompetitive Inhibition-
Oxaloacetic Acid Succinate DehydrogenaseCompetitive Inhibition-

Key Signaling Pathways Modulated by Dicarboxylic Acids

Dicarboxylic acids have been shown to exert significant influence over crucial cellular signaling pathways, particularly those involved in inflammation and cellular stress responses. Notably, azelaic acid has been demonstrated to interfere with the NF-κB and MAPK signaling cascades, key regulators of the inflammatory response.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Azelaic acid has been shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus, a critical step in its activation.[1] This inhibitory action likely contributes to the anti-inflammatory properties of azelaic acid.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_p P-IκB IkB->IkB_p NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocation Azelaic_Acid Azelaic Acid Azelaic_Acid->NF_kB_n inhibits Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NF_kB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Dicarboxylic Acid Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Azelaic acid has been found to inhibit the phosphorylation of p38 MAPK, a key component of this pathway, thereby dampening the downstream inflammatory response.[1]

MAPK_Pathway Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates p38_MAPK_p P-p38 MAPK p38_MAPK->p38_MAPK_p Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK_p->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Azelaic_Acid Azelaic_Acid Azelaic_Acid->p38_MAPK_p inhibits

Inhibition of p38 MAPK Phosphorylation by Azelaic Acid.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory effect of a dicarboxylic acid on a target enzyme. Specific substrate and buffer conditions should be optimized for each enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dicarboxylic acid against a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Dicarboxylic acid inhibitor (e.g., succinic acid, azelaic acid)

  • Appropriate assay buffer (pH and composition optimized for the enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

  • DMSO or other suitable solvent for the dicarboxylic acid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the dicarboxylic acid from the stock solution to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a working solution of the target enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of each dicarboxylic acid dilution to triplicate wells.

    • Include control wells:

      • No inhibitor control (100% activity): Add solvent (e.g., DMSO) instead of the dicarboxylic acid.

      • Blank control (0% activity): Add assay buffer instead of the enzyme.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the enzyme solution to all wells except the blank control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration will depend on the reaction kinetics.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the dicarboxylic acid.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the dicarboxylic acid concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for Assessing Dicarboxylic Acid Effects

The following diagram illustrates a typical workflow for investigating the biological activity of a dicarboxylic acid, from initial screening to mechanistic studies.

Experimental_Workflow Start Hypothesis: Dicarboxylic Acid Modulates Biological Activity In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assays) Start->In_Vitro_Screening Determine_IC50 Determine IC50/EC50 Values In_Vitro_Screening->Determine_IC50 Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Cytokine Production) Determine_IC50->Cell_Based_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-p38, NF-κB Translocation) Cell_Based_Assays->Signaling_Pathway_Analysis Mechanism_of_Action Elucidate Mechanism of Action Signaling_Pathway_Analysis->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Conclusion Conclusion on Biological Activity In_Vivo_Studies->Conclusion

General workflow for investigating dicarboxylic acid bioactivity.

This guide provides a foundational understanding of the comparative biological activities of dicarboxylic acids. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the ongoing exploration of these compounds for therapeutic and cosmetic applications. Further investigation into a broader range of dicarboxylic acids and their effects on diverse biological targets will undoubtedly unveil new opportunities for innovation.

References

Dimethylmalonic Acid: A Comparative Guide to its Inhibitory Potency on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of Dimethylmalonic acid on key metabolic enzymes. While direct quantitative inhibitory data for this compound is limited in publicly available literature, this document summarizes its known effects and draws comparisons with structurally related compounds for which experimental data exists.

Overview of this compound and its Potential Targets

This compound is a dicarboxylic acid, specifically a derivative of malonic acid where both methylene hydrogens are substituted with methyl groups[1][2]. It has been identified as a fatty acid synthesis inhibitor[1]. Structurally similar dicarboxylic acids, such as malonic acid and its derivatives, are known to competitively inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain (Complex II)[3][4][5]. Furthermore, a patent suggests that dimethyl malonate can act as a prodrug for malonate, which is a known inhibitor of succinate dehydrogenase[6]. Recent studies have also demonstrated that dimethyl malonate can suppress the production of pro-inflammatory cytokines by inhibiting succinate dehydrogenase, thereby alleviating acute hepatic damage in mice[7].

Given its structural similarity to malonic acid and its classification as a fatty acid synthesis inhibitor, the primary potential targets for this compound are:

  • Succinate Dehydrogenase (SDH)

  • Fatty Acid Synthase (FASN)

This guide will focus on the available data for inhibitors of these two enzymes, using related compounds to this compound as a benchmark for its potential inhibitory potency.

Comparative Inhibitory Potency

Due to the absence of specific IC50 or Ki values for this compound in the reviewed literature, this section presents data for closely related malonic acid derivatives and other known inhibitors of the target enzymes. This comparative data provides a framework for estimating the potential inhibitory efficacy of this compound.

Succinate Dehydrogenase (SDH) Inhibition

Table 1: Inhibitory Potency of Malonic Acid Derivatives against Succinate Dehydrogenase

InhibitorChemical StructureEnzyme SourceInhibition TypeKi ValueIC50 Value
This compound (CH₃)₂C(COOH)₂-Competitive (presumed)Not ReportedNot Reported
Methylmalonic acid CH₃CH(COOH)₂Rat Liver MitochondriaCompetitive4.2 ± 0.4 mM[8]Not Reported
Rat BrainCompetitive4.5 mM[9]Not Reported
Rat LiverCompetitive2.3 mM[9]Not Reported
Malonic acid CH₂(COOH)₂Not SpecifiedCompetitiveNot ReportedNot Reported

Note: The inhibitory nature of this compound is presumed to be competitive based on its structural similarity to the substrate, succinate, and the known mechanism of other dicarboxylic acid inhibitors.

Fatty Acid Synthase (FASN) Inhibition

While this compound is classified as a fatty acid synthesis inhibitor, specific data on its direct inhibition of FASN is not available. Malonyl-CoA, a derivative of malonic acid, is a key substrate for FASN. Alterations in the levels of malonic acid derivatives could therefore indirectly affect fatty acid synthesis.

Table 2: Inhibitory Potency of Selected Fatty Acid Synthase Inhibitors

InhibitorTargetInhibition TypeKi ValueIC50 Value
Triacsin A Acyl-CoA SynthetaseCompetitive with fatty acid8.97 µM[10]17-18 µM[10]
Triacsin C Acyl-CoA SynthetaseNot SpecifiedNot Reported3.6-8.7 µM[10]
Orlistat Fatty Acid SynthaseIrreversibleNot ReportedNot Reported
Cerulenin Fatty Acid SynthaseIrreversibleNot ReportedNot Reported

Note: Acyl-CoA synthetase is an enzyme involved in the activation of fatty acids, a crucial step in their metabolism. Its inhibition can impact the overall process of fatty acid synthesis and utilization.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the inhibitory potency of compounds like this compound against Succinate Dehydrogenase and Fatty Acid Synthase.

Succinate Dehydrogenase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to measure SDH activity by monitoring the reduction of an artificial electron acceptor[11][12].

Principle: The activity of succinate dehydrogenase is determined by measuring the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The inhibition of this reaction by a test compound is then quantified.

Materials:

  • Mitochondrial preparation (e.g., from rat liver)

  • Phosphate buffer (pH 7.4)

  • Succinate solution (substrate)

  • This compound or other inhibitors

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Duroquinone

  • Phenazine methosulfate (PMS)

  • Rotenone (to inhibit Complex I)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DCPIP, duroquinone, PMS, and rotenone.

  • Add the mitochondrial sample to the reaction mixture.

  • Initiate the reaction by adding the substrate, succinate.

  • Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • To determine the inhibitory effect, pre-incubate the mitochondria with varying concentrations of this compound before adding succinate.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

  • To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor.

Fatty Acid Synthase Inhibition Assay (Spectrophotometric)

This protocol is based on the classic spectrophotometric assay that monitors the consumption of NADPH[13][14].

Principle: The activity of Fatty Acid Synthase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

  • Purified Fatty Acid Synthase (FASN)

  • Potassium phosphate buffer (pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound or other inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, malonyl-CoA, and NADPH.

  • Add the purified FASN enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before initiating the reaction.

  • Initiate the reaction by adding the substrates (acetyl-CoA and malonyl-CoA).

  • Monitor the decrease in absorbance at 340 nm for a set period.

  • Calculate the rate of NADPH consumption for each inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental concepts discussed in this guide.

Succinate_Dehydrogenase_Inhibition cluster_TCA Citric Acid Cycle (Mitochondria) cluster_Inhibition Competitive Inhibition cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC To Complex III SDH->ETC e- transfer DMA This compound DMA->SDH Binds to active site

Caption: Competitive inhibition of Succinate Dehydrogenase by this compound.

FASN_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Enzyme Purified FASN Reaction_Mix Incubate Enzyme with Inhibitor Enzyme->Reaction_Mix Substrates Acetyl-CoA Malonyl-CoA NADPH Start_Reaction Add Substrates Substrates->Start_Reaction Inhibitor This compound (Varying Concentrations) Inhibitor->Reaction_Mix Reaction_Mix->Start_Reaction Spectro Monitor NADPH Depletion (Absorbance at 340 nm) Start_Reaction->Spectro Calc Calculate Reaction Rates Determine IC50 Spectro->Calc

Caption: Experimental workflow for FASN inhibition assay.

Signaling_Pathway cluster_input Precursors AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (Fatty Acid) FASN->Palmitate DMA This compound (Potential Inhibitor) DMA->FASN Inhibition

Caption: Fatty acid synthesis pathway and potential inhibition by this compound.

References

Cross-Validation of Analytical Platforms for Dimethylmalonic Acid Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative measurement of dimethylmalonic acid (DMMA). Due to a lack of publicly available direct comparative studies for this compound, this guide utilizes data from its structural analogue, methylmalonic acid (MMA), to provide a robust comparison of platform performance. The analytical behaviors of these dicarboxylic acids are expected to be highly similar.

Comparative Performance of Analytical Platforms

The choice between GC-MS and LC-MS/MS for the analysis of small organic acids like this compound depends on various factors including required sensitivity, sample matrix, and desired throughput.[1] Both are powerful techniques offering high sensitivity and selectivity.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in a gaseous mobile phase.[2]Separates compounds in a liquid mobile phase, suitable for polar and thermally labile molecules.[2][3]
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.[3]Does not require analyte volatility.[3]
Derivatization Often mandatory for polar compounds like dicarboxylic acids to increase volatility and thermal stability.[4]Generally not required, simplifying sample preparation.
Correlation with other methods Shows strong correlation with LC-MS/MS for methylmalonic acid (r=0.92).[5]Excellent correlation with GC-MS for methylmalonic acid.[5]
Linearity (Methylmalonic Acid) Data not consistently reported in comparative studies.r = 0.9991 (42.3 - 4230 nmol/L)[6], R² > 0.9935[7]
Limit of Detection (LOD) 0.025 µmol/l for methylmalonic acid.[8]13.6 nmol/L for methylmalonic acid.[6]
Limit of Quantitation (LOQ) 0.1 µmol/l for methylmalonic acid.[8]42.3 nmol/L for methylmalonic acid.[6]
Precision (RSD for MMA) Total CV: 4.4% - 9.8%[8]Within and Between Day: 0.7% - 7.5%[6]
Accuracy (Recovery for MMA) Not explicitly reported in direct comparisons.94.57% - 109.60%[7]
Throughput Can be lower due to longer run times and derivatization steps.[9]Higher throughput is achievable, with analysis times of less than 60 seconds per sample reported for MMA.[9]
Advantages Well-established, robust technique.[1]High sensitivity and specificity, suitable for complex biological matrices, and offers time and cost savings.[5][6]
Disadvantages Derivatization can be time-consuming and introduce variability.Potential for matrix effects that can interfere with ionization.

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for analogous organic acids and should be optimized and validated for the specific analysis of this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies for the analysis of dicarboxylic acids in biological fluids.[4]

  • Sample Preparation (Extraction and Derivatization):

    • To a 100 µL aliquot of serum or plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform an ether extraction to isolate the organic acids.[4]

    • Evaporate the ether extract to dryness under a stream of nitrogen.

    • Derivatize the dried residue to create volatile esters. A common method is the formation of t-butyldimethylsilyl derivatives.[4]

  • GC-MS Analysis:

    • Instrumentation: Capillary gas chromatograph coupled to a mass spectrometer.[4]

    • Column: A non-polar or semi-polar capillary column suitable for the separation of organic acid derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An optimized temperature gradient to ensure separation of this compound from other matrix components.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).[1]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions of the derivatized this compound and its internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common methods for analyzing methylmalonic acid in biological samples.[6][10]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the sample (e.g., serum or plasma), add an internal standard.[1]

    • Add 300 µL of a protein precipitation agent (e.g., 0.5% formic acid in methanol).[10]

    • Vortex the sample for 10 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a clean tube or filter vial for analysis.[1][10]

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[6]

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[6]

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and its internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for sample analysis and a simplified representation of the analytical logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (e.g., Serum, Plasma) add_is Add Internal Standard start->add_is extraction Extraction/Precipitation add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution injection Inject into GC-MS or LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification end Final Concentration quantification->end

Caption: General experimental workflow for DMMA analysis.

logical_relationship cluster_platform Platform Selection cluster_validation Method Validation cluster_result Outcome platform Choice of Analytical Platform gcms GC-MS platform->gcms Volatile/Derivatizable lcmsms LC-MS/MS platform->lcmsms Polar/Thermally Labile validation Key Validation Parameters gcms->validation lcmsms->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity (LOD/LOQ) validation->sensitivity specificity Specificity validation->specificity result Reliable Quantification of DMMA validation->result

Caption: Decision logic for platform selection and validation.

References

Comparing Dimethylmalonic acid levels in different biological matrices (plasma, urine)

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, specific quantitative data on the concentration of dimethylmalonic acid in human plasma and urine remains largely undocumented. While methods for the analysis of related dicarboxylic acids are well-established, the endogenous levels of this compound in these biological matrices are not commonly reported in published research.

This guide, therefore, focuses on the established analytical methodologies that can be adapted for the quantification of this compound and provides a framework for researchers and drug development professionals interested in exploring its potential as a biomarker.

Experimental Protocols: Quantifying Dicarboxylic Acids

The primary methods for the quantification of small organic acids like this compound in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, allowing for the detection and quantification of analytes at low concentrations.

A common approach for the analysis of dicarboxylic acids in plasma and urine involves the following key steps:

  • Sample Preparation: This initial step is crucial for removing interfering substances from the biological matrix. For plasma samples, protein precipitation is a common procedure. This is typically achieved by adding an organic solvent such as methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins. For urine samples, a dilution step may be sufficient, although solid-phase extraction (SPE) can be employed for cleaner samples.

  • Derivatization: Many small, polar molecules like dicarboxylic acids are not readily volatile, which is a requirement for GC-MS analysis. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound.

  • Chromatographic Separation: The prepared sample is then injected into a chromatograph. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatography column. In LC-MS/MS, the separation occurs in a liquid phase, based on the analyte's affinity for the stationary and mobile phases.

  • Mass Spectrometric Detection: As the separated components exit the chromatography column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification. The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the initial ions and analyzing the resulting fragment ions.

Data Presentation: A Framework for Comparison

Although specific concentration values for this compound are not available, a comparative table can be structured to present such data once it is generated. This table would allow for a clear comparison of this compound levels across different biological matrices.

Biological MatrixAnalyteConcentration Range (Healthy Individuals)Pathological Conditions (Concentration Range)Analytical MethodReference
Plasma This compoundData not availableData not availableLC-MS/MS or GC-MS
Urine This compoundData not availableData not availableLC-MS/MS or GC-MS

Visualizing the Workflow and Comparative Logic

To aid in the understanding of the experimental process and the comparative nature of the analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis plasma Plasma Sample protein_precipitation Protein Precipitation plasma->protein_precipitation urine Urine Sample dilution_spe Dilution / SPE urine->dilution_spe derivatization Derivatization (for GC-MS) protein_precipitation->derivatization dilution_spe->derivatization chromatography Chromatographic Separation (GC or LC) derivatization->chromatography ms_detection Mass Spectrometric Detection (MS or MS/MS) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the analysis of this compound.

Logical_Comparison cluster_matrices Biological Matrices cluster_factors Influencing Factors plasma Plasma Levels comparison Comparative Analysis plasma->comparison urine Urine Levels urine->comparison metabolism Metabolic State metabolism->plasma metabolism->urine renal_function Renal Function renal_function->urine diet Dietary Intake diet->metabolism

Caption: Logical relationship for comparing this compound levels.

References

Comparative Analysis of Dimethylmalonic Acid and Its Analogs: A Structural and Functional Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of dimethylmalonic acid and its analogs, methylmalonic acid and diethylmalonic acid, reveals distinct structural nuances that translate into significant functional differences, particularly in their impact on mitochondrial function. This guide provides a comparative overview of these compounds, supported by experimental data and detailed methodologies, to inform research and drug development in metabolic and neurodegenerative diseases.

This report details the structural characteristics and functional consequences of alterations to the core malonic acid structure, focusing on the differential effects of methyl and ethyl substitutions at the C2 position. The primary functional readout discussed is the inhibition of key enzymes in the mitochondrial electron transport chain, a critical pathway in cellular energy metabolism.

Structural Comparison

This compound, methylmalonic acid, and diethylmalonic acid are all derivatives of malonic acid, a dicarboxylic acid. Their structural differences lie in the substitution at the central carbon atom (C2).

  • This compound: Possesses two methyl groups at the C2 position.

  • Methylmalonic Acid: Features a single methyl group at the C2 position.

  • Diethylmalonic Acid: Contains two ethyl groups at the C2 position.

These seemingly minor structural variations lead to differences in steric hindrance and electronic properties, which in turn influence their interaction with biological targets.

Functional Comparison: Impact on Mitochondrial Respiration

A critical area where these analogs exhibit divergent effects is in the modulation of mitochondrial function. The mitochondrial electron transport chain (ETC) is a series of protein complexes that generate ATP, the cell's primary energy currency. Inhibition of these complexes can have profound physiological consequences.

The inhibitory effects of methylmalonic acid on these key enzymatic complexes suggest a potential mechanism for the cellular energy deficit observed in conditions where MMA accumulates, such as in methylmalonic acidemia.

Quantitative Data on Mitochondrial Enzyme Inhibition by Methylmalonic Acid

The following table summarizes the inhibitory effects of methylmalonic acid on mitochondrial respiratory chain complexes I and II, as determined from studies on rat cerebral cortex homogenates.[1]

AnalogTarget EnzymeConcentration (mM)% Inhibition
Methylmalonic AcidComplex I161%
2.568%
572%
Methylmalonic AcidComplex II1Significant Inhibition
2.5Significant Inhibition
5Significant Inhibition*

*Note: Inhibition of Complex II by methylmalonic acid was significant when a lower concentration of the substrate succinate (1mM) was used in the assay.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for assessing the activity of mitochondrial complexes I and II are provided below. These protocols are based on established spectrophotometric methods.

Protocol for Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

  • NADH solution (10 mM)

  • Ubiquinone (Coenzyme Q1) solution (10 mM in ethanol)

  • Rotenone (Complex I inhibitor, for control)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer, a specific amount of mitochondrial protein (e.g., 50-100 µg), and ubiquinone.

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 30°C).

  • To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone to inhibit Complex I.

  • The specific activity is calculated as the difference between the rates in the absence and presence of rotenone.

Protocol for Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by Complex II.[3][4][5]

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA

  • Succinate solution (e.g., 100 mM)

  • DCPIP solution (e.g., 1 mM)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer, KCN, and DCPIP.

  • Add a specific amount of mitochondrial protein (e.g., 50-100 µg).

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance at 600 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 30°C).

  • The rate of DCPIP reduction is proportional to the Complex II activity.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle cluster_2 Inhibitors ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Complex II MMA Methylmalonic Acid MMA->ComplexI Inhibits MMA->ComplexII Inhibits DMA Dimethylmalonic Acid DMA->ComplexII Inhibits NADH NADH NADH->ComplexI

Caption: Inhibition of Mitochondrial Electron Transport Chain by Malonic Acid Analogs.

cluster_0 Sample Preparation cluster_1 Spectrophotometric Measurement cluster_2 Data Analysis A Isolate Mitochondria or Prepare Tissue Homogenate B Determine Protein Concentration A->B C Prepare Reaction Mixture (Buffer, Substrates, Analogs) B->C D Initiate Reaction with Mitochondrial Sample C->D E Monitor Absorbance Change (e.g., NADH oxidation or DCPIP reduction) D->E F Calculate Enzyme Activity Rate E->F G Compare Inhibition Across Analogs F->G

Caption: Experimental Workflow for Comparing Mitochondrial Enzyme Inhibition.

Conclusion

The structural variations among this compound and its analogs, methylmalonic acid and diethylmalonic acid, lead to distinct functional consequences, particularly concerning their inhibitory effects on mitochondrial respiratory chain complexes. Methylmalonic acid has been shown to be a potent inhibitor of both Complex I and Complex II, providing a plausible mechanism for its role in the pathophysiology of related metabolic disorders. While this compound is also a known inhibitor of Complex II, a direct quantitative comparison with its analogs is an area that warrants further investigation. The provided experimental protocols offer a framework for researchers to conduct such comparative studies, which will be crucial for elucidating the precise structure-activity relationships and advancing the development of targeted therapies for diseases involving mitochondrial dysfunction.

References

Safety Operating Guide

Proper Disposal of Dimethylmalonic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of dimethylmalonic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a skin and serious eye irritant.[1]

Personal Protective Equipment (PPE):

All personnel handling this compound should wear the following PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]

  • Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[1][2]

  • Lab Coat: A laboratory coat is required to protect from skin exposure.[2]

  • Respiratory Protection: If dust is generated, a NIOSH-approved N95 (US) or equivalent EU standard respirator should be used.[3]

In case of exposure, follow these first-aid measures immediately:

  • Skin Contact: Take off all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

Quantitative Safety Data Summary

PropertyValueSource
Melting Point191-193 °C
Flash PointNot applicable
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritation[1]
Storage Class11 - Combustible Solids

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3][5] Do not dispose of this chemical down the drain or in regular trash, as it can harm aquatic ecosystems and damage plumbing.[2]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Collect this compound waste in a designated, properly labeled hazardous waste container. Do not mix it with other waste streams, especially bases, oxidizing agents, or reducing agents, to prevent hazardous reactions.[2]

  • Containerization: Use a compatible container, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[2] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., "Irritant").[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is in place to manage any potential leaks or spills.[2]

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, and prevent the dust from spreading.[3] Collect the spilled material using an inert absorbent material like sand or vermiculite, and place it in a suitable container for disposal.[4] Clean the affected area with soap and water.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[2] Some safety data sheets recommend incineration in a chemical incinerator equipped with an afterburner and scrubber as a suitable disposal method.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Step 3: Containerize and Label (Use compatible, sealed container. Label as 'Hazardous Waste') segregate->containerize store Step 4: Store Safely (Designated, ventilated area with secondary containment) containerize->store spill Spill Occurs store->spill No contact_disposal Step 5: Contact Licensed Waste Disposal Service store->contact_disposal Ready for Pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->store end End: Compliant Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethylmalonic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

This compound is a white crystalline solid that poses several health risks, primarily acting as a skin, eye, and respiratory irritant.[1] Proper handling and disposal are paramount to mitigate these hazards. The following procedural guidance is designed to be implemented immediately to ensure a safe laboratory environment.

Essential Safety and Handling Information

All personnel handling this compound must be thoroughly familiar with its hazards. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide comprehensive protection.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 8 mil thickness recommended for extended contact).Protects against skin irritation. For incidental contact, standard nitrile gloves are sufficient; however, for prolonged handling or in case of a spill, heavier gloves are advised.[1][2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.[3]
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a high risk of dust generation or splashing.Protects against serious eye irritation.[1]
Respiratory Protection For handling small quantities in a well-ventilated area or a fume hood, a dust mask (e.g., N95) may be sufficient to prevent inhalation of dust. For larger quantities, or where ventilation is inadequate, a half-facepiece respirator with organic vapor and acid gas cartridges is recommended.Protects against respiratory tract irritation.[1]
Protective Clothing A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.Prevents contact of the chemical with skin and personal clothing.
Engineering Controls

To minimize the risk of exposure, the following engineering controls should be in place:

  • Ventilation: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[4]

Operational Plan for Handling this compound

A systematic approach to handling ensures both safety and the integrity of the experiment.

  • Preparation:

    • Ensure the work area, preferably within a fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.

    • Transfer the solid carefully using a spatula to minimize dust generation.

  • Dissolving:

    • If preparing a solution, add the solid this compound to the solvent slowly while stirring. This should be done in a closed or covered vessel to the extent possible.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially bases or oxidizing agents, to prevent hazardous reactions.

  • Solid Waste:

    • Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

    • Label the container as "Hazardous Waste: this compound" and list the associated hazards (Irritant).

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Final Disposal:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area with secondary containment.

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Molecular Formula C₅H₈O₄
Molecular Weight 132.11 g/mol
Occupational Exposure Limits (OELs) No specific OELs have been established.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Dimethylmalonic_Acid_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Solid (Ventilated Enclosure) don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer dissolve 5. Dissolve in Solvent (If Applicable) transfer->dissolve clean_area 6. Clean Work Area & Equipment dissolve->clean_area dispose_waste 7. Segregate & Dispose of Waste clean_area->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.